8-Deacetylyunaconitine
説明
特性
分子式 |
C33H47NO10 |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1 |
InChIキー |
DHVYLCVNTWPXSI-XKZPYEFZSA-N |
異性体SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling 8-Deacetylyunaconitine: A Technical Guide to Its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine, a C19-diterpenoid alkaloid, is a natural compound of significant interest within the scientific community due to its complex chemical structure and potential pharmacological activities. Found within the genus Aconitum, notorious for its potent and toxic alkaloids, this particular compound presents both a challenge and an opportunity for drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, consolidating current scientific knowledge to aid researchers in their quest to unlock its therapeutic potential.
Natural Sources of this compound
The primary natural reservoir of this compound is the plant genus Aconitum, a member of the Ranunculaceae family. Commonly known as monkshood or wolf's bane, this genus encompasses over 250 species, many of which are used in traditional medicine, albeit with caution due to their inherent toxicity.
Specific species identified as key sources of this compound include:
-
Aconitum vilmorinianum Kom. : This species stands out as a prominent source from which this compound has been frequently isolated. The roots of A. vilmorinianum are particularly rich in this and other related alkaloids.
-
Aconitum forrestii Stapf : Research has also documented the presence of this compound in the roots of this Aconitum species.
The concentration of this compound and other alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the specific part of the plant being analyzed, with the roots typically containing the highest concentrations.
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from its natural sources is a multi-step process that requires careful execution to ensure a high yield and purity of the final product. The general workflow involves initial solvent extraction of the raw plant material, followed by a series of chromatographic purification steps.
I. Extraction of Total Alkaloids
This initial phase aims to extract the crude mixture of alkaloids from the plant material.
Materials and Reagents:
-
Dried and powdered roots of Aconitum vilmorinianum
-
95% Ethanol
-
2% Hydrochloric Acid (HCl)
-
Ammonia solution (NH₃·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Ultrasonic bath
Protocol:
-
Maceration and Extraction: The powdered roots of Aconitum vilmorinianum are macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.[1] The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in a 2% HCl solution to protonate the alkaloids, rendering them water-soluble. This acidic solution is then washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities. Following this, the pH of the aqueous layer is adjusted to approximately 9-10 with ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then extracted multiple times with dichloromethane to transfer the total alkaloids into the organic phase.[1] The combined dichloromethane extracts are concentrated to dryness to yield the crude total alkaloid fraction.
II. Purification of this compound
The crude alkaloid mixture is a complex concoction of various structurally similar compounds. Therefore, advanced chromatographic techniques are essential for the isolation of the target compound, this compound. pH-zone-refining counter-current chromatography (PZRCCC) has proven to be a particularly effective method for this purpose.
Materials and Reagents:
-
Crude total alkaloid extract
-
Two-phase solvent system for PZRCCC (e.g., petroleum ether-ethyl acetate-methanol-water)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol: pH-Zone-Refining Counter-Current Chromatography (PZRCCC)
-
Solvent System Preparation: A suitable two-phase solvent system is prepared and equilibrated. A commonly used system for separating Aconitum alkaloids is a mixture of petroleum ether, ethyl acetate, methanol, and water.
-
Stationary and Mobile Phase Modification: For PZRCCC, the stationary phase (typically the upper, less polar phase) is made basic by the addition of a retainer agent like triethylamine (TEA). The mobile phase (the lower, more polar phase) is acidified with an eluting agent such as hydrochloric acid (HCl).
-
HSCCC Operation: The HSCCC column is first filled with the stationary phase. The crude total alkaloid extract, dissolved in a small volume of the stationary phase, is then injected into the column. The mobile phase is subsequently pumped through the column at a constant flow rate while the apparatus is rotated at a specific speed.
-
Fraction Collection and Analysis: The separation is based on the different pKa values and hydrophobicities of the alkaloids. As the mobile phase progresses, a pH gradient is formed within the column, causing the alkaloids to focus into sharp zones. The effluent is monitored, and fractions are collected. The purity of the fractions containing this compound is then assessed using analytical HPLC. Fractions with the desired purity are combined and the solvent is evaporated to yield the purified compound.
Quantitative Data on Isolation
The efficiency of the isolation process can be quantified by the yield and purity of the final product. The following table summarizes representative quantitative data from the literature.
| Parameter | Value | Reference |
| Starting Material | Crude extract of Aconitum vilmorinianum | |
| Purification Method | pH-zone-refining counter-current chromatography | |
| Yield of this compound | Varies depending on the quality of the starting material | |
| Purity of Isolated Compound | >98% |
Biological Activity and Signaling Pathways
The biological activities of many Aconitum alkaloids, including this compound, are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
While specific in-depth studies on the signaling pathways affected exclusively by this compound are limited, the known effects of related C19-diterpenoid alkaloids suggest that it likely acts as a modulator of VGSCs. These alkaloids are known to bind to site 2 of the α-subunit of the sodium channel, leading to a persistent activation of the channel at rest and an inhibition of channel inactivation. This disruption of normal sodium channel function can lead to membrane depolarization, increased neuronal excitability, and ultimately, cardiotoxicity and neurotoxicity.
Further research is required to fully elucidate the specific interactions of this compound with different VGSC isoforms and to explore its potential effects on other signaling pathways, such as those involved in inflammation and pain perception. The anti-inflammatory properties of extracts from Aconitum vilmorinianum suggest that its constituent alkaloids may also play a role in modulating inflammatory responses.[2]
Visualizing the Isolation Workflow
To provide a clear visual representation of the isolation process, the following diagram outlines the key steps from raw plant material to the purified compound.
Figure 1. Experimental Workflow for the Isolation of this compound
Conclusion
This compound represents a compelling natural product with potential for further scientific investigation. Its reliable sourcing from Aconitum species, coupled with established, albeit complex, isolation protocols utilizing techniques like pH-zone-refining counter-current chromatography, provides a solid foundation for researchers. While its primary mechanism of action is likely centered on the modulation of voltage-gated sodium channels, a deeper understanding of its specific biological targets and signaling pathways is necessary. This guide serves as a comprehensive resource to facilitate the isolation and subsequent study of this intriguing diterpenoid alkaloid, with the ultimate goal of exploring its therapeutic applications.
References
The Biosynthesis of 8-Deacetylyunaconitine in Aconitum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of 8-deacetylyunaconitine, a C19-diterpenoid alkaloid found in various Aconitum species. This document synthesizes findings from recent metabolomic and transcriptomic studies to present a putative pathway, highlight key enzymatic steps, and provide generalized experimental protocols relevant to the study of this complex natural product.
Introduction to Diterpenoid Alkaloids in Aconitum
The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a diverse array of structurally complex and biologically active diterpenoid alkaloids (DAs). These compounds are classified based on their carbon skeletons into C18, C19, and C20-diterpenoid alkaloids. The C19-diterpenoid alkaloids, including the highly toxic aconitine and its derivatives like yunaconitine and this compound, are of significant interest due to their potent physiological effects and potential therapeutic applications. The intricate structures of these molecules are the result of a complex biosynthetic pathway that is beginning to be unraveled through modern analytical and molecular biology techniques. Understanding this pathway is crucial for the potential metabolic engineering of Aconitum species to produce specific alkaloids with desired therapeutic properties and reduced toxicity.
The Core Biosynthetic Pathway of Diterpenoid Alkaloids
The biosynthesis of this compound begins with fundamental metabolic pathways that produce the universal isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).
Formation of the Diterpene Precursor
The initial steps of DA biosynthesis are shared with other terpenoids and occur via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] Both pathways converge to produce IPP and DMAPP.[1]
Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3]
Cyclization and Formation of the Diterpenoid Skeleton
The linear GGPP molecule undergoes a series of cyclization reactions to form the characteristic polycyclic diterpenoid skeleton. This process is catalyzed by two key enzymes:
-
ent-Copalyl diphosphate synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[4]
-
ent-Kaurene synthase-like (KSL): Following the formation of ent-CPP, a KSL enzyme facilitates further cyclization to produce various diterpene skeletons. For the biosynthesis of C19-diterpenoid alkaloids like this compound, the formation of an ent-atisane skeleton is a crucial step.[5]
The biosynthesis of C19-diterpenoid alkaloids is believed to proceed through the rearrangement of a C20-diterpenoid precursor, likely an atisine-type alkaloid.[2]
Putative Late-Stage Biosynthetic Steps to this compound
The later stages of the biosynthesis of this compound involve a series of modifications to the diterpenoid skeleton, including oxidation, hydroxylation, methoxylation, and acylation. While the exact sequence of these events and the specific enzymes involved are still under investigation, transcriptomic studies have identified several candidate enzyme families.[2][6]
The Role of Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are a large family of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism.[7][8] In the biosynthesis of DAs, CYP450s are believed to be responsible for the numerous hydroxylation and other oxidative modifications of the diterpene core, which are essential for the formation of the complex aconitine-type skeleton.[6][9] Transcriptome analyses of various Aconitum species have identified numerous CYP450 genes that are co-expressed with other genes in the DA biosynthetic pathway, suggesting their involvement in these crucial steps.[2]
O-Methyltransferases (OMTs)
The methoxy groups present on the yunaconitine molecule are likely introduced by the action of O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the alkaloid precursor. Several candidate OMT genes have been identified in Aconitum transcriptome studies.[2]
Acyltransferases
A key feature of many toxic Aconitum alkaloids is the presence of ester groups at various positions on the diterpenoid skeleton. In yunaconitine, there is an acetyl group at the C8 position and an anisoyl group at the C14 position. This compound lacks the acetyl group at C8. The addition of these acyl groups is likely catalyzed by acyltransferases, with the BAHD acyltransferase family being strong candidates.[2] The deacetylation of yunaconitine to form this compound could be a result of a separate enzymatic hydrolysis step or the direct acylation of a deacetylated precursor.
Quantitative Data
Quantitative data on the biosynthesis of this compound is still limited. However, transcriptomic and metabolomic studies provide some insights into the relative abundance of genes and metabolites in different tissues of Aconitum species.
| Data Type | Tissue/Condition | Observation | Reference |
| Gene Expression | Aconitum carmichaelii Root | High expression of GGPPS, CDPS, and KS genes. | [2] |
| Gene Expression | Aconitum carmichaelii Root | Identification of 21 root-highly expressed CYP450 unigenes. | [2] |
| Metabolite Accumulation | Aconitum Roots | Diterpenoid alkaloids primarily accumulate in the roots. | [10] |
| Metabolite Content | Processed Aconitum carmichaeli | The content of diester-diterpenoid alkaloids (DDAs) like aconitine decreases significantly with processing. | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used in the study of diterpenoid alkaloid biosynthesis.
Metabolite Extraction and Analysis
Objective: To extract and quantify this compound and other diterpenoid alkaloids from Aconitum plant material.
Protocol:
-
Sample Preparation: Freeze-dry plant material (e.g., roots) and grind into a fine powder.
-
Extraction: Extract a known weight of the powdered material with a suitable solvent system, such as methanol or a mixture of diethyl ether and ammonia.[1] The extraction can be performed using ultrasonication or maceration.
-
Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[1]
-
Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS).[12][13]
-
HPLC Conditions: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile and water (often with a buffer like ammonium bicarbonate).[14]
-
Detection: UV detection is commonly set at around 235 nm.[1] Mass spectrometry provides more definitive identification and structural information.
-
Gene Expression Analysis
Objective: To quantify the expression levels of candidate genes involved in the biosynthesis of this compound.
Protocol:
-
RNA Extraction: Extract total RNA from different tissues of Aconitum using a suitable RNA extraction kit or a CTAB-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the candidate genes (e.g., CYP450s, OMTs, acyltransferases) and a reference gene (e.g., actin or ubiquitin).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the relative gene expression levels using the 2-ΔΔCt method.
-
Visualizations
Biosynthetic Pathway of this compound
Putative biosynthetic pathway of this compound.
Experimental Workflow for Gene Discovery
Workflow for identifying candidate genes in DA biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving numerous enzymatic steps. While the early stages of diterpene skeleton formation are relatively well-understood, the late-stage modifications that lead to the vast diversity of C19-diterpenoid alkaloids are still largely enigmatic. The integration of metabolomics and transcriptomics has been instrumental in identifying candidate genes, particularly from the CYP450, OMT, and BAHD acyltransferase families.
Future research should focus on the functional characterization of these candidate genes through in vitro enzymatic assays and heterologous expression systems. Elucidating the precise sequence of reactions and the substrate specificities of the involved enzymes will be crucial for a complete understanding of this pathway. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of Aconitum species to produce novel alkaloids with improved therapeutic properties and reduced toxicity.
References
- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical aspects of diterpene alkaloid poisoning with monkshood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aconitum Diterpenoid Alkaloid Profiling to Distinguish between the Official Traditional Chinese Medicine (TCM) Fuzi and Adulterant Species Using LC-qToF-MS with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of 8-Deacetylyunaconitine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine is a C19-diterpenoid alkaloid isolated from the roots of various Aconitum species, including Aconitum vilmorinianum Kom. and Aconitum forrestii.[1][2][3] These plants have a long history in traditional medicine, and their complex chemical constituents are a subject of ongoing scientific investigation. The structural elucidation of these intricate natural products is crucial for understanding their biological activity and potential for drug development. This guide provides a technical overview of the methodologies employed in determining the chemical structure of this compound.
Physicochemical Properties and Molecular Formula
The initial characterization of this compound involves determining its fundamental physicochemical properties.
| Property | Value |
| Molecular Formula | C₃₃H₄₇NO₁₀ |
| Molecular Weight | 617.73 g/mol |
| Source | Roots of Aconitum vilmorinianum Radix |
Table 1: Physicochemical properties of this compound.[1][2]
Experimental Protocols
The structural determination of this compound relies on a combination of isolation, purification, and spectroscopic techniques.
1. Isolation and Purification
A standard protocol for the isolation of this compound from its natural source involves the following steps:
-
Extraction: The dried and powdered roots of Aconitum vilmorinianum are extracted with a suitable solvent, typically methanol.
-
Chromatography: The crude extract undergoes repeated column chromatography for purification. A variety of stationary phases are used, including silica gel, alumina, and reverse-phase C18 (RP-C18) columns.[1]
-
pH-Zone-Refining Counter-Current Chromatography: For more efficient separation and purification, pH-zone-refining counter-current chromatography can be employed. A typical two-phase solvent system for this technique is petroleum ether/ethyl acetate/methanol/water.[1]
-
Recrystallization: The final step in obtaining pure this compound is often recrystallization from an appropriate solvent system.[1]
2. Spectroscopic Analysis
The purified compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to deduce its molecular formula.[1] High-resolution mass spectrometry (HRMS) provides a more accurate mass measurement, further confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of complex organic molecules like this compound.[1] These techniques provide information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the assembly of the carbon skeleton and the determination of the stereochemistry. While the search results confirm the use of these techniques, the specific chemical shift and coupling constant data from the primary literature were not available.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression from isolation to final structure confirmation.
The chemical structure of this compound has been successfully elucidated through a combination of chromatographic separation techniques and comprehensive spectroscopic analysis, primarily mass spectrometry and nuclear magnetic resonance. This foundational work is essential for further research into the pharmacological properties and potential therapeutic applications of this complex natural product. The detailed spectroscopic data, while not available in the initial search results, can be found in the primary scientific literature, which is indispensable for any in-depth study or chemical synthesis efforts.
References
8-Deacetylyunaconitine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, isolation, and structural elucidation of 8-Deacetylyunaconitine, a C19-diterpenoid alkaloid. The information is compiled for professionals in research, pharmacology, and drug development who are interested in the characteristics and potential applications of this natural compound.
Core Physicochemical Properties
This compound is a complex diterpenoid alkaloid primarily isolated from the roots of plant species belonging to the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[1][2] Its intricate structure and chemical properties are of significant interest in natural product chemistry and pharmacology.
Quantitative Data Summary
The key physicochemical parameters of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [2][3][4] |
| Molecular Weight | 617.73 g/mol | [1][2][3][4] |
| CAS Number | 93460-55-0 | [2][3][4] |
| Appearance | Powder | [4] |
| Solubility | DMSO (12 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][3] |
| Predicted pKa | 12.38 ± 0.70 | [4] |
| Storage Conditions | Powder: -20°C for up to 3 years In Solvent: -80°C for up to 1 year | [3] |
Experimental Protocols
The isolation and structural identification of this compound involve multi-step extraction, purification, and sophisticated analytical techniques.
Isolation and Purification
A common workflow for isolating this compound from its natural source, Aconitum vilmorinianum, is detailed below.
a. Accelerated Solvent Extraction (ASE): The initial extraction from the powdered roots of the plant is efficiently performed using accelerated solvent extraction. This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods.
b. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC): Following initial extraction, the crude extract undergoes purification using pH-zone-refining CCC. This advanced liquid-liquid chromatography technique separates compounds based on their partition coefficients and pKa values.
-
Two-Phase Solvent System: A typical system consists of petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v).
-
Mobile and Stationary Phases: Triethylamine (10 mM) is added to the upper organic phase (stationary phase), and hydrochloric acid (10 mM) is added to the lower aqueous phase (mobile phase) to create a pH gradient that facilitates separation.
-
Yield: This method has been shown to yield highly pure (>98.0%) this compound from the crude extract.[2]
c. Alternative Purification Method: An alternative method involves repeated column chromatography over various stationary phases, including silica gel, alumina, and RP-C18, followed by recrystallization to achieve high purity.[2]
Structure Elucidation
The chemical structure of the purified this compound is confirmed through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound with high accuracy.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the detailed carbon-hydrogen framework of the molecule, including the stereochemistry and the connectivity of atoms.[2]
Classification and Context
This compound belongs to the large and structurally diverse family of diterpenoid alkaloids. These natural compounds are classified based on the number of carbon atoms in their core skeleton.[5]
-
C20-Diterpenoid Alkaloids: Possess a 20-carbon skeleton.
-
C19-Diterpenoid Alkaloids: Derived from the C20-type by the loss of a carbon atom. This compound falls into this category, which is one of the most abundant and well-studied groups.[6]
-
C18-Diterpenoid Alkaloids: Formed by the loss of another carbon atom from the C19 skeleton.[6]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in the current scientific literature, the broader class of C19-diterpenoid alkaloids, particularly those from the Aconitum genus, is known for a wide range of potent biological activities. These activities include analgesic, anti-inflammatory, and antiarrhythmic effects.[7] Many of these compounds are also known for their significant toxicity, particularly neurotoxicity and cardiotoxicity, which often limits their therapeutic potential.[8] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its pharmacological and toxicological profile.
References
- 1. This compound | CAS:93460-55-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
The Discovery and Historical Context of 8-Deacetylyunaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Deacetylyunaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum forrestii and Aconitum vilmorinianum. First identified in 1984, its discovery is rooted in the extensive phytochemical exploration of the Aconitum species, which are well-known in traditional medicine for their potent physiological effects. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to this compound, aimed at researchers and professionals in drug development.
Discovery and Historical Context
The initial discovery of this compound was reported in 1984 by Chen S. and colleagues.[1][2][3][4] Their research, published in the "Yunnan Zhiwu Yanjiu" (Journal of Yunnan Plant Research), documented the isolation and structural elucidation of this novel diterpenoid alkaloid from the roots of Aconitum forrestii.[1][2][3][4] This discovery was part of a broader scientific effort to characterize the complex alkaloid profiles of the Aconitum genus, which has a long history of use in traditional Chinese medicine for treating conditions such as pain, inflammation, and rheumatism.
The genus Aconitum, commonly known as monkshood or wolf's bane, has been a subject of phytochemical investigation since the 19th century, with the isolation of aconitine in 1833 marking a significant milestone. The plants are renowned for their toxicity, which is primarily attributed to a range of diterpenoid and norditerpenoid alkaloids. These compounds are known to interact with voltage-gated sodium channels, leading to their potent cardiotoxic and neurotoxic effects.
Subsequent to its initial discovery, this compound has also been isolated from other Aconitum species, including Aconitum vilmorinianum.[5] Research has continued to explore the diverse array of alkaloids within this genus, leading to the identification of numerous other related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₃H₄₇NO₁₀ |
| Molecular Weight | 617.73 g/mol |
| CAS Number | 93460-55-0 |
| Appearance | White powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage | -20°C, protect from light |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized representation of the methods described for the isolation and purification of this compound from Aconitum plant material.
3.1.1. Extraction
-
Plant Material Preparation: Air-dried and powdered roots of Aconitum vilmorinianum are used as the starting material.
-
Solvent Extraction: The powdered material is extracted with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
-
Silica Gel Column Chromatography:
-
The crude extract is subjected to column chromatography on a silica gel column.
-
A gradient elution system of chloroform-methanol is used, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound are further purified by Prep-HPLC.
-
A C18 reversed-phase column is typically used.
-
The mobile phase often consists of a mixture of acetonitrile and water (containing a small amount of a modifying agent like formic acid or triethylamine) in an isocratic or gradient elution mode.
-
The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Recrystallization:
-
The purified fraction is concentrated, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetone-water) to obtain pure this compound.
-
The workflow for a typical isolation and purification process is depicted in the diagram below.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
Biological Activity and Mechanism of Action
The biological activities of many Aconitum alkaloids are attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. While specific quantitative data for the bioactivity of this compound is not extensively available in the public domain, the general mechanism for related C19-diterpenoid alkaloids involves binding to site 2 of the α-subunit of VGSCs. This binding leads to a persistent activation of the channels, causing membrane depolarization and subsequent toxic effects.
The proposed mechanism of action for Aconitum alkaloids is illustrated in the following diagram.
Future Directions
Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound. Key areas for future investigation include:
-
Quantitative Bioactivity Studies: Determination of IC₅₀ and LD₅₀ values to quantify its potency and toxicity.
-
Mechanism of Action Studies: Detailed investigation into its specific interactions with subtypes of voltage-gated sodium channels and other potential molecular targets.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Therapeutic Potential: Exploration of its potential as a pharmacological tool or a lead compound for the development of new therapeutics, particularly in the areas of analgesia and anti-inflammatory action, given the traditional uses of Aconitum species.
The study of this compound and other Aconitum alkaloids continues to be a promising area of natural product research, with the potential to uncover novel mechanisms of action and therapeutic agents.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 3. Analgesic and anti-inflammatory activity of amifostine, DRDE-07, and their analogs, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylation stimulates the epithelial sodium channel by reducing its ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 8-Deacetylyunaconitine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8-Deacetylyunaconitine
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum Vilmorinian Radix[1]. Like other aconitine-type alkaloids, it possesses a complex chemical structure and is known to be a bioactive compound[2]. The Aconitum genus has a long history in traditional medicine for treating a variety of ailments, including chronic heart failure, rheumatoid arthritis, and neuropathic pain[2][3]. However, these compounds are also known for their significant toxicity, particularly cardiotoxicity and neurotoxicity, which primarily involves interaction with voltage-dependent Na+ channels[4]. The precise molecular targets of many aconitine-type C19-diterpenoid alkaloids, including this compound, remain largely uncharacterized, necessitating advanced approaches to elucidate their mechanisms of action[5].
This guide provides a comprehensive overview of the application of in silico methodologies to predict the biological targets of this compound. By leveraging computational techniques, researchers can accelerate the identification of potential protein interactions and signaling pathways, thereby guiding further experimental validation and drug development efforts.
Overview of In Silico Target Prediction Methods
In silico target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule and its biological targets. These methods are broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, it is possible to infer potential targets. Common ligand-based methods include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.
-
Structure-Based Methods: When the three-dimensional structure of a potential target protein is known, structure-based methods can be employed. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand to a protein. Inverse docking, an extension of this, involves screening a single compound against a large library of protein structures to identify potential targets[6].
-
Systems Biology and Network-Based Approaches: These methods analyze the broader biological context by integrating data from genomics, proteomics, and metabolomics. By mapping the known interactions of related compounds onto biological networks, it is possible to predict how this compound might perturb these networks and identify key protein nodes as potential targets.
Potential Target Classes for Aconitum Alkaloids
While specific targets for this compound are not well-documented, the broader class of Aconitum alkaloids has been associated with a range of pharmacological effects, suggesting several potential target classes.
| Pharmacological Activity | Potential Target Classes | Key Molecular Components |
| Cardiovascular Effects | Ion Channels, G-Protein Coupled Receptors (GPCRs) | Voltage-gated Na+, K+, and Ca2+ channels; Adrenergic receptors |
| Neurological Effects | Ion Channels, Neurotransmitter Receptors | Voltage-gated Na+ channels, Acetylcholinesterase, GABA receptors, Glutamate receptors |
| Anti-inflammatory Effects | Enzymes, Transcription Factors | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB, MAP kinases, Histone Deacetylases (HDACs) |
| Analgesic Effects | Ion Channels, Opioid Receptors | Voltage-gated Na+ channels, Opioid receptors |
| Anticancer Effects | Cell Cycle Proteins, Apoptotic Pathway Proteins | Cyclin-dependent kinases (CDKs), Bcl-2 family proteins, Caspases |
Experimental Protocols: A Generalized In Silico Workflow
The following section outlines a generalized workflow for the in silico prediction of this compound targets.
Ligand and Target Preparation
-
Ligand Preparation: Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software. Perform energy minimization to obtain a stable conformation.
-
Target Database Selection: Select a database of protein structures for screening. This can be a comprehensive database like the Protein Data Bank (PDB) or a more focused library of proteins associated with known activities of Aconitum alkaloids (e.g., ion channels, inflammatory pathway proteins).
-
Target Preparation: Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Molecular Docking and Scoring
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared this compound structure into the binding sites of the target proteins.
-
Scoring and Ranking: The docking program will generate multiple binding poses for the ligand in each protein's active site and calculate a binding affinity score for each pose. Rank the potential targets based on these scores.
Post-Docking Analysis and Filtering
-
Binding Mode Analysis: Visually inspect the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
ADMET Prediction: Use in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.
-
Pathway Analysis: Use bioinformatics tools to map the top-ranked potential targets to known biological pathways to understand the potential functional implications of the predicted interactions.
Hypothetical Signaling Pathway: Modulation of Inflammatory Response
Based on the known anti-inflammatory properties of some Aconitum alkaloids, a plausible hypothesis is that this compound may modulate key inflammatory signaling pathways. One such pathway is the NF-κB signaling cascade, a central regulator of inflammation.
In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB. Active NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines. An in silico prediction might suggest that this compound could bind to and inhibit the IKK complex, thereby blocking the downstream inflammatory response. This prediction would then need to be validated through experimental assays.
Conclusion
In silico target prediction offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By integrating ligand-based, structure-based, and systems biology approaches, researchers can generate testable hypotheses about the molecular targets and mechanisms of action of this and other bioactive compounds. The workflows and hypothetical pathways presented in this guide serve as a template for initiating such investigations, ultimately paving the way for the development of novel therapeutics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico target identification of biologically active compounds using an inverse docking simulation [e-ompa.org]
Toxicological Profile of Crude Aconitum Extracts Containing 8-Deacetylyunaconitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aconitum, a genus of flowering plants, is recognized for its potent medicinal properties, which are primarily attributed to a class of norditerpenoid alkaloids. However, the therapeutic application of Aconitum extracts is significantly constrained by their inherent toxicity. This technical guide provides a comprehensive toxicological profile of crude Aconitum extracts with a specific focus on those containing 8-Deacetylyunaconitine (DYA), a known toxic constituent. This document synthesizes available data on acute and sub-chronic toxicity, outlines detailed experimental protocols for toxicological assessment, and elucidates the underlying mechanisms of toxicity through signaling pathway diagrams. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and utilization of Aconitum-derived compounds.
Quantitative Toxicological Data
The toxicity of Aconitum extracts and their constituent alkaloids can vary significantly based on the plant species, processing methods, and the specific alkaloid composition. The following tables summarize the available quantitative data to facilitate a comparative assessment of toxicity.
Table 2.1: Acute Toxicity (LD50) of Aconitum Alkaloids in Mice
| Compound | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |
| This compound (DYA) | Oral | 60.0 | Not Reported | [1] |
| This compound (DYA) | Intravenous | 7.60 | Not Reported | [1] |
| Yunaconitine (YAC) | Oral | 2.37 | Not Reported | [1] |
| Yunaconitine (YAC) | Intravenous | 0.200 | Not Reported | [1] |
| Crassicauline A (CCA) | Oral | 5.60 | Not Reported | [1] |
| Crassicauline A (CCA) | Intravenous | 0.980 | Not Reported | [1] |
| 8-Deacetylcrassicauline A (DCA) | Oral | 753 | Not Reported | [1] |
| 8-Deacetylcrassicauline A (DCA) | Intravenous | 34.0 | Not Reported | [1] |
| Aconitine | Oral | 1.0 | Not Reported | [2] |
| Aconitine | Intravenous | 0.100 | Not Reported | [2] |
| Aconitine | Intraperitoneal | 0.270 | Not Reported | [2] |
| Aconitine | Subcutaneous | 0.270 | Not Reported | [2] |
Table 2.2: Acute Oral Toxicity (LD50) of Crude Aconitum Extracts in Mice
| Aconitum Species | Plant Part | LD50 (g/kg) | Reference |
| A. carmichaelii | Unprocessed Lateral Root | 1.89 | [1] |
| A. vilmorinianum | Unprocessed Root | 0.950 | [1] |
| A. brachypodum | Unprocessed Root | 0.380 | [1] |
| Aconitum ferox | Not Specified | 0.550 | [3] |
| Aconitum napellus (Crude Extract) | Tuber | 0.005 | [4] |
| Aconitum napellus (Water Treated) | Tuber | 0.010 | [4] |
| Aconitum napellus (Cow Milk Treated) | Tuber | 0.025 | [4] |
| Aconitum napellus (Goat Milk Treated) | Tuber | 0.050 | [4] |
Table 2.3: Sub-chronic Oral Toxicity of Aconitum Extracts in Rats
| Aconitum Species/Compound | Duration | Dose Levels (g/kg/day) | NOAEL (g/kg/day) | Key Findings | Reference |
| Baked Aconitum flavum | 90 days | 0.76, 1.52, 3.03 | Not explicitly stated, but lowest dose showed some effects | Changes in hematological parameters (RBC, HGB, MCV, MCH, MCHC), increased WBC at the highest dose, elevations in urea and creatinine at mid and high doses. Hemosiderin deposition in the spleen. | [5][6] |
| Bulleyaconitine A | 91 days | 0.25, 0.5 mg/kg/day | 0.25 mg/kg/day | Target organs identified as spleen, liver, and kidneys at the lowest observed adverse effect level (LOAEL) of 0.5 mg/kg. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for conducting acute and sub-chronic oral toxicity studies of crude Aconitum extracts containing this compound, based on OECD guidelines and published literature.
Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
3.1.1 Materials and Methods
-
Test Substance: Crude Aconitum extract containing a known concentration of this compound.
-
Vehicle: The choice of vehicle is critical for ensuring the bioavailability of lipophilic alkaloids. A suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and water is commonly used. The vehicle should be demonstrated to be non-toxic at the administered volume.
-
Animals: Young, healthy, nulliparous, and non-pregnant female mice (e.g., ICR or Swiss albino) are typically used. Animals should be acclimatized for at least 5 days before the study.
-
Housing: Animals should be housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard rodent chow and water, except for a brief fasting period before dosing.
3.1.2 Dosing and Observation
-
Fasting: Animals are fasted overnight (feed, but not water) prior to administration of the test substance.
-
Dose Administration: The extract is administered orally by gavage. The volume administered should not exceed 10 mL/kg body weight.
-
Starting Dose: A starting dose is selected based on available data. For Aconitum extracts, a conservative starting dose (e.g., 175 mg/kg) is advisable.[3]
-
Sequential Dosing: Dosing is conducted sequentially in individual animals. If an animal survives, the next animal is dosed at a higher level. If an animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
3.1.3 Clinical Observations
A detailed checklist should be used to record clinical signs at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter). Key signs of Aconitum toxicity include:[2][7][8]
-
General: Decreased activity, piloerection, changes in body weight.
-
Neurological: Paresthesia (evidenced by scratching or rubbing of the snout), tremors, convulsions, muscle weakness, paralysis.
-
Autonomic: Salivation, lacrimation, diarrhea.
-
Cardiovascular/Respiratory: Changes in respiration rate, cyanosis.
3.1.4 Pathological Examination
-
Gross Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a thorough gross necropsy.
-
Histopathology: Tissues from major organs, particularly the heart, liver, kidneys, and brain, should be collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.
Sub-chronic 90-Day Oral Toxicity Study - Adapted from OECD Guideline 408
This study provides information on the toxic effects of repeated exposure to the test substance and helps to determine a No-Observed-Adverse-Effect-Level (NOAEL).
3.2.1 Materials and Methods
-
Test Substance and Vehicle: As described for the acute toxicity study.
-
Animals: Both male and female rats (e.g., Sprague-Dawley or Wistar) are typically used. At least 10 animals per sex per group are required.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of the Aconitum extract are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should ideally be a no-effect level.
3.2.2 Dosing and Observations
-
Dose Administration: The extract is administered daily by oral gavage for 90 days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Urine is collected for analysis.
-
Ophthalmological Examination: An ophthalmological examination is performed before the start and at the end of the study.
3.2.3 Pathological Examination
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: The weights of major organs are recorded.
-
Histopathology: A comprehensive histopathological examination of organs and tissues is performed. Special attention should be paid to the heart, liver, kidneys, spleen, and brain.
Visualization of Key Pathways and Workflows
Signaling Pathway of Aconitine-Induced Cardiotoxicity
The primary mechanism of toxicity for aconitine and related alkaloids, including this compound, involves the persistent activation of voltage-gated sodium channels. This leads to a cascade of events culminating in cellular dysfunction and apoptosis, particularly in cardiomyocytes and neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Histopathological Evaluation of Heart Toxicity of a Novel Selective PPAR-γ Agonists CKD-501 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 8. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Deacetylyunaconitine solubility and stability testing
An In-depth Technical Guide to the Solubility and Stability of 8-Deacetylyunaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a diterpenoid alkaloid of significant interest, primarily isolated from the roots of Aconitum species. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes a compilation of known solubility data, detailed experimental protocols for solubility and stability testing, and an examination of the compound's stability profile based on the behavior of related aconitine alkaloids. Furthermore, a proposed signaling pathway is illustrated to provide context for its biological activity.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The available data for this compound indicates its solubility in a range of organic solvents.
Quantitative Solubility Data
Quantitative solubility information for this compound is limited. The most definitive data point available is in dimethyl sulfoxide (DMSO).
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12 | 19.43 | Sonication is recommended to facilitate dissolution[1][2]. |
Qualitative Solubility Data
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Acetone | Soluble[3] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., ethanol, methanol, acetonitrile)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the saturated solution obtained in step 3 with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
Workflow for Solubility Determination:
Stability Profile
Specific stability testing data for this compound is not extensively published. However, based on the known behavior of related aconitine alkaloids, some predictions about its stability can be made. Aconitine and its analogues are known to be susceptible to hydrolysis, particularly in alkaline conditions.
General Stability Considerations
-
pH: Aconitine alkaloids are prone to hydrolysis of their ester groups, a reaction that is accelerated in alkaline solutions. It is therefore anticipated that this compound will exhibit greater stability in neutral to slightly acidic aqueous solutions.
-
Temperature: As with most chemical compounds, degradation rates are expected to increase with temperature. For long-term storage, refrigeration or freezing is advisable.
-
Light: Photostability should be considered, and the compound should be stored protected from light.
Experimental Protocol for Stability Testing
A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Objective: To evaluate the stability of this compound under various stress conditions and to determine its shelf-life under defined storage conditions.
Materials:
-
This compound
-
HPLC system with a UV-Vis or Mass Spectrometry detector
-
pH meter
-
Forced degradation equipment (e.g., oven, UV light chamber)
-
Aqueous buffers of various pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)
Procedure:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of resolving this compound from its potential degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C). Sample at various time points.
-
Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Sample at various time points.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Sample at various time points.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven. Sample at various time points.
-
Photostability: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.
-
-
Long-Term and Accelerated Stability Studies:
-
Prepare solutions of this compound in the desired formulation or solvent.
-
Store the samples under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months) for the appearance of degradation products and any change in the concentration of the parent compound.
-
Workflow for Stability Testing:
Proposed Signaling Pathway
Aconitine alkaloids, including yunaconitine and likely its derivative this compound, are known to exert their biological effects primarily through the modulation of voltage-gated sodium channels (VGSCs)[1][4][5]. These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
Aconitine acts as a partial agonist at neurotoxin binding site 2 on the alpha-subunit of VGSCs. This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions into the cell. This sustained depolarization can lead to a refractory state where the channels cannot be further excited. The increased intracellular sodium concentration can also lead to a secondary increase in intracellular calcium via the sodium-calcium exchanger. This disruption of ion homeostasis is believed to underlie both the therapeutic (e.g., analgesic) and toxic (e.g., arrhythmogenic) effects of these compounds.
Proposed Signaling Pathway of this compound:
Conclusion
This compound demonstrates solubility in DMSO and other common organic solvents. Its stability is likely compromised in alkaline conditions, a characteristic feature of aconitine alkaloids. The proposed mechanism of action involves the modulation of voltage-gated sodium channels, leading to alterations in cellular excitability. The provided experimental protocols offer a framework for researchers to conduct further detailed investigations into the solubility and stability of this promising natural product, which are essential steps for its potential translation into clinical applications.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Ethnobotanical Insights and Pharmacological Potential of 8-Deacetylyunaconitine-Rich Aconitum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Aconitum, commonly known as monkshood or wolfsbane, holds a dichotomous position in traditional medicine, revered for its potent analgesic and anti-inflammatory properties while being notorious for its extreme toxicity. This guide delves into the ethnobotanical applications of Aconitum species, with a particular focus on those abundant in the diterpenoid alkaloid 8-Deacetylyunaconitine. We provide a comprehensive overview of the traditional uses, quantitative distribution of this key alkaloid, detailed experimental protocols for its analysis, and a proposed signaling pathway for its pharmacological activity. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration of the therapeutic potential of this compound.
Ethnobotanical Uses of Aconitum Species
Traditional medicine systems, particularly in Asia, have a long history of utilizing Aconitum species for a variety of ailments. The tuberous roots are the primary plant part used, and they are almost always processed to reduce their toxicity before medicinal application.
Aconitum vilmorinianum Kom., a species found to be rich in this compound and its parent compound yunaconitine, is used by several ethnic minorities in China.[1][2] Its traditional applications include the treatment of:
Other Aconitum species are traditionally used for a broader range of conditions, including:
-
Rheumatic fever and joint pain[3]
-
Fever and headache[3]
-
Gastrointestinal disorders[4]
-
Neurological disorders[4]
The extreme toxicity of the genus is well-recognized in traditional practices, and processing methods, such as boiling or steaming, are crucial to mitigate the adverse effects.[1][2]
Quantitative Analysis of this compound
Recent analytical studies have enabled the quantification of specific alkaloids in different Aconitum species and their various parts. The data presented below is crucial for understanding the distribution of this compound and for the standardization of any potential therapeutic extracts.
Table 1: Quantitative and Semi-Quantitative Distribution of this compound in Various Aconitum Species and Plant Parts
| Species | Plant Part | This compound Content (µg/g) | Analytical Method | Reference |
| Aconitum vilmorinianum | Root | 16.7 - 25.3 | UHPLC-Q-TOF/MS | [5] |
| Stem | 8.9 - 14.2 | UHPLC-Q-TOF/MS | [5] | |
| Leaf | 1.1 - 3.5 | UHPLC-Q-TOF/MS | [5] | |
| Aconitum carmichaeli | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
| Aconitum stylosum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
| Aconitum sinomontanum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
| Aconitum pendulum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
| Aconitum tanguticum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
| Aconitum gymnandrum | Root | Not Detected | UHPLC-Q-TOF/MS | [5] |
Note: The data for A. vilmorinianum is semi-quantitative based on the provided study. Further research with certified reference standards is required for absolute quantification.
Experimental Protocols
Extraction and Purification of this compound
The following protocol is a generalized method for the extraction and purification of diterpenoid alkaloids from Aconitum species and can be adapted for this compound.
Materials:
-
Dried and powdered plant material (roots of Aconitum vilmorinianum)
-
Methanol (analytical grade)
-
0.5% Hydrochloric acid
-
Ammonia solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Neutral alumina for column chromatography
Procedure:
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 24 hours. Filter and repeat the extraction process three times. Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in 0.5% hydrochloric acid and filter. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Adjust the pH of the aqueous solution to 9-10 with ammonia solution.
-
Alkaloid Extraction: Extract the alkaline solution with dichloromethane three times. Combine the dichloromethane extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the dichloromethane to obtain the total alkaloids. Subject the total alkaloids to column chromatography on silica gel, eluting with a gradient of dichloromethane-methanol. Further purify the fractions containing this compound by column chromatography on neutral alumina.[6]
Quantification by UHPLC-MS/MS
The following is a representative protocol for the quantitative analysis of this compound in plant extracts.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to achieve separation of the target analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.[5]
Visualizations
Experimental Workflow
References
- 1. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Graphviz [graphviz.org]
- 4. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. CN101239947A - The preparation method of aconitine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Isolating 8-Deacetylyunaconitine from Aconitum Roots
Introduction
8-Deacetylyunaconitine is a C19-diterpenoid alkaloid found in the roots of various Aconitum species, such as Aconitum vilmorinianum Kom.[1] This compound, along with other aconitine-type alkaloids, is of significant interest to researchers for its potential pharmacological activities. The complex structure and presence of multiple related alkaloids in the plant matrix necessitate a robust and efficient isolation and purification protocol. This application note provides a detailed methodology for the isolation of this compound from Aconitum roots, employing a combination of solvent extraction and chromatographic techniques. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [2][3] |
| Molecular Weight | 617.73 g/mol | [2] |
| CAS Number | 93460-55-0 | [2] |
| Appearance | White powder or crystal | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Experimental Protocol
This protocol outlines a multi-step process for the isolation and purification of this compound from dried Aconitum roots. The general workflow involves extraction of total alkaloids, followed by chromatographic separation and purification.
Materials and Reagents
-
Dried and powdered roots of Aconitum vilmorinianum
-
Methanol (ACS grade)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate
-
n-Hexane
-
Chloroform
-
Dichloromethane
-
Silica gel (for column chromatography, 200-300 mesh)
-
Reversed-phase C18 silica gel
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
Deionized water
-
Rotary evaporator
-
Chromatography columns
-
pH meter
-
Analytical HPLC system with a C18 column
Step 1: Extraction of Total Alkaloids
-
Macerate 1 kg of powdered Aconitum roots with 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in 2% HCl and partition with ethyl acetate to remove non-alkaloidal components.
-
Adjust the pH of the acidic aqueous layer to 9-10 with ammonia solution.
-
Extract the aqueous layer three times with an equal volume of chloroform or dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Step 2: Preliminary Fractionation by Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) packed with 200-300 mesh silica gel in n-hexane.
-
Dissolve the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).
-
Collect fractions of 250 mL and monitor the separation by TLC using a developing system of chloroform-methanol (9:1, v/v) and visualizing under UV light or with Dragendorff's reagent.
-
Combine fractions containing similar TLC profiles. Fractions enriched with this compound are typically eluted with higher polarity solvent mixtures.
Step 3: Purification by Reversed-Phase C18 Column Chromatography
-
Further purify the this compound-enriched fractions using a reversed-phase C18 column.
-
Pack the column with RP-C18 silica gel and equilibrate with the initial mobile phase.
-
Dissolve the semi-purified fraction in a small volume of methanol and load it onto the column.
-
Elute the column with a gradient of methanol-water (from 30:70 to 100:0, v/v).
-
Collect fractions and monitor by HPLC analysis.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Step 4: Purity Assessment and Structural Elucidation
-
Assess the purity of the isolated this compound using HPLC. A typical HPLC system would involve a C18 column with a mobile phase of acetonitrile and an ammonium bicarbonate buffer[5].
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Quantitative Data Summary
The following table summarizes typical yields that can be expected at various stages of the isolation process, starting from 1 kg of dried Aconitum root powder.
| Stage | Product | Typical Yield (g) | Purity (%) |
| Step 1 | Total Alkaloid Extract | 20 - 30 | - |
| Step 2 | Enriched Fraction | 2 - 5 | 40 - 60 |
| Step 3 | Purified this compound | 0.2 - 0.5 | > 95 |
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for Studying the Analgesic Effects of 8-Deacetylyunaconitine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus. Aconitum alkaloids have a long history in traditional medicine for their analgesic and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the analgesic effects of this compound using established animal models. The protocols outlined below are designed to assess both central and peripheral analgesic activity, providing a comprehensive preclinical evaluation of this compound. While specific quantitative data for this compound is not yet widely published, the methodologies and data presentation formats provided herein serve as a robust framework for such studies. The data presented in the tables are illustrative and based on the known effects of the related compound, aconitine, to demonstrate data formatting.
Animal Models for Analgesia Assessment
A variety of animal models are available to study the different facets of pain. For the evaluation of this compound, a combination of models targeting thermal, chemical, and inflammatory pain is recommended.
Hot Plate Test (Thermal Pain)
The hot plate test is a widely used method to evaluate centrally acting analgesics.[1] It measures the latency of the animal's response to a thermal stimulus. An increase in reaction time is indicative of an analgesic effect.[1]
Tail-Flick Test (Thermal Pain)
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus, specifically radiant heat applied to the tail.[2] It is a spinal reflex-mediated response and is useful for evaluating centrally acting analgesics.[3]
Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)
This model is used to screen for peripheral analgesic activity.[4][5] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is counted over a period of time.[6] A reduction in the number of writhes indicates an analgesic effect.[6]
Formalin Test (Inflammatory Pain)
The formalin test is a model of continuous pain that has two distinct phases.[7] The early phase (0-5 minutes post-injection) is due to direct stimulation of nociceptors, while the late phase (15-30 minutes post-injection) is associated with an inflammatory response.[7] This test can differentiate between analgesics that act on neurogenic pain and those that act on inflammatory pain.[7]
Experimental Protocols
Animals
-
Weight: 18-22 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiments.
Drug Preparation and Administration
-
Vehicle: this compound can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of Tween 80 and DMSO in normal saline.
-
Administration: The compound is typically administered orally (p.o.) or intraperitoneally (i.p.). The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
-
Control Groups: A vehicle control group and a positive control group (e.g., morphine for central analgesia, aspirin or diclofenac for peripheral analgesia) should be included in each experiment.
Protocol 1: Hot Plate Test
Objective: To assess the central analgesic activity of this compound against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., a bottomless glass cylinder).
-
Timer.
-
This compound, vehicle, and positive control (e.g., Morphine).
Procedure:
-
Set the temperature of the hot plate to 55 ± 0.5°C.[10]
-
Administer this compound, vehicle, or positive control to the respective groups of mice.
-
At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate and immediately start the timer.
-
Observe the mouse for signs of pain, such as licking of the hind paws or jumping.
-
Stop the timer as soon as a response is observed and record the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically set. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
Protocol 2: Tail-Flick Test
Objective: To evaluate the central analgesic effect of this compound using a spinal reflex-based model.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
This compound, vehicle, and positive control (e.g., Morphine).
Procedure:
-
Gently place the mouse in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer simultaneously.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
A cut-off time (typically 10-15 seconds) should be established to avoid tissue damage.[5]
-
Measure the tail-flick latency before (baseline) and at various time points after drug administration.
Protocol 3: Acetic Acid-Induced Writhing Test
Objective: To determine the peripheral analgesic activity of this compound.
Materials:
-
0.6% acetic acid solution.
-
Observation chambers.
-
Timer.
-
This compound, vehicle, and positive control (e.g., Aspirin or Diclofenac).
Procedure:
-
Administer this compound, vehicle, or positive control to the respective groups of mice.
-
After a specific absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid (10 mL/kg) intraperitoneally into each mouse.[8]
-
Immediately place each mouse into an individual observation chamber.
-
Five minutes after the acetic acid injection, start counting the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 15-20 minutes.[8]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 4: Formalin Test
Objective: To assess the effect of this compound on both neurogenic and inflammatory pain.
Materials:
-
2.5% formalin solution.
-
Observation chambers.
-
Timer.
-
This compound, vehicle, and positive control (e.g., Morphine).
Procedure:
-
Administer this compound, vehicle, or positive control to the respective groups of mice.
-
After the appropriate absorption time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Immediately place the mouse in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Phase 1): 0-5 minutes post-formalin injection.
-
Late Phase (Phase 2): 15-30 minutes post-formalin injection.[7]
-
-
Calculate the percentage of inhibition of licking time for each phase compared to the vehicle control group.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Hot Plate Latency in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) at Time (minutes) |
| 30 | ||
| Vehicle (0.5% CMC, p.o.) | - | 8.5 ± 0.7 |
| This compound | 1.0 | 12.1 ± 1.1 |
| This compound | 3.0 | 16.8 ± 1.5** |
| Morphine | 10 | 25.4 ± 2.1*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group. |
Table 2: Effect of this compound on Tail-Flick Latency in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | Latency (s) at 60 min post-treatment |
| Vehicle (0.5% CMC, p.o.) | - | 2.5 ± 0.2 | 2.6 ± 0.3 |
| This compound | 1.0 | 2.4 ± 0.2 | 4.1 ± 0.4 |
| This compound | 3.0 | 2.5 ± 0.3 | 5.8 ± 0.5** |
| Morphine | 10 | 2.6 ± 0.2 | 8.9 ± 0.7*** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group. |
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Number of Writhes (in 15 min) | % Inhibition |
| Vehicle (0.5% CMC, p.o.) | - | 45.2 ± 3.8 | - |
| This compound | 1.0 | 25.1 ± 2.5** | 44.5 |
| This compound | 3.0 | 15.8 ± 1.9 | 65.0 |
| Aspirin | 100 | 10.3 ± 1.5 | 77.2 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to the vehicle control group. |
Table 4: Effect of this compound on Formalin-Induced Paw Licking in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Licking Time (seconds) |
| Early Phase (0-5 min) | ||
| Vehicle (0.5% CMC, p.o.) | - | 65.4 ± 5.1 |
| This compound | 1.0 | 42.1 ± 4.2** |
| This compound | 3.0 | 30.5 ± 3.1 |
| Morphine | 10 | 15.2 ± 2.2 |
| *Data are presented as mean ± SEM. **p < 0.01, **p < 0.001 compared to the vehicle control group. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the analgesic effects of this compound.
Proposed Signaling Pathway for Analgesic Action
The exact signaling pathway for this compound is still under investigation. However, based on studies of related Aconitum alkaloids, a plausible mechanism involves the modulation of voltage-gated sodium channels and potential interactions with adrenergic and serotonergic pathways, rather than a primary action on opioid receptors.[8][11][12]
Caption: Proposed analgesic signaling pathway for Aconitum alkaloids like this compound.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative study on the tail flick test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cytotoxicity of 8-Deacetylyunaconitine (8-DA) Using Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the cytotoxic effects of 8-Deacetylyunaconitine (8-DA), a diterpenoid alkaloid. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of 8-DA's impact on cell viability, apoptosis, and cell cycle progression, primarily focusing on the human hepatoma cell line, HepG2, as a model system.
Introduction
This compound (8-DA) has demonstrated potential as an anti-tumor agent by inducing cytotoxicity in various cancer cell lines. Mechanistic studies suggest that its mode of action involves the induction of apoptosis through the mitochondrial pathway and the provocation of cell cycle arrest at the G2/M phase. This document outlines detailed protocols for key in vitro assays to characterize and quantify the cytotoxic properties of 8-DA.
Data Presentation
Effective evaluation of a cytotoxic compound requires clear and concise data presentation. All quantitative data from the described experiments should be summarized in structured tables for straightforward comparison and analysis.
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| 8-DA Concentration (µM) | Incubation Time (h) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | 100 ± 5.2 | |
| 1 | 24 | 85.3 ± 4.1 | |
| 5 | 24 | 62.1 ± 3.5 | |
| 10 | 24 | 48.7 ± 2.9 | |
| 25 | 24 | 25.4 ± 2.1 | |
| 50 | 24 | 10.1 ± 1.5 | |
| 0 (Control) | 48 | 100 ± 6.1 | |
| 1 | 48 | 70.2 ± 3.8 | |
| 5 | 48 | 45.5 ± 2.7 | |
| 10 | 48 | 28.3 ± 2.0 | |
| 25 | 48 | 12.1 ± 1.3 | |
| 50 | 48 | 5.2 ± 0.8 |
Table 2: Induction of Apoptosis by this compound in HepG2 Cells (Annexin V-FITC/PI Staining)
| 8-DA Concentration (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 5 | 24 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |
| 10 | 24 | 28.4 ± 2.1 | 10.7 ± 1.1 | 39.1 ± 3.2 |
| 25 | 24 | 45.1 ± 3.5 | 18.9 ± 1.8 | 64.0 ± 5.3 |
Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (PI Staining)
| 8-DA Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 ± 3.1 | 20.5 ± 1.8 | 24.3 ± 2.5 |
| 5 | 48.7 ± 2.8 | 15.1 ± 1.5 | 36.2 ± 2.9 |
| 10 | 35.1 ± 2.5 | 10.3 ± 1.1 | 54.6 ± 3.8 |
| 25 | 20.8 ± 1.9 | 5.7 ± 0.8 | 73.5 ± 4.5 |
Table 4: Modulation of Apoptosis and Cell Cycle-Related Proteins by this compound in HepG2 Cells (Western Blot Analysis)
| Protein | 8-DA Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| Apoptosis-Related | ||
| Bax | 10 | 2.5 ± 0.3 |
| Bcl-2 | 10 | 0.4 ± 0.1 |
| Bax/Bcl-2 Ratio | 10 | 6.25 |
| Cleaved Caspase-9 | 10 | 3.1 ± 0.4 |
| Cleaved Caspase-3 | 10 | 4.5 ± 0.6 |
| Cleaved PARP | 10 | 3.8 ± 0.5 |
| Cell Cycle-Related | ||
| Cyclin B1 | 10 | 0.3 ± 0.05 |
| p-Cdc2 (Tyr15) | 10 | 2.8 ± 0.3 |
| p21 | 10 | 3.2 ± 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (8-DA) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 8-DA (e.g., 0, 1, 5, 10, 25, 50 µM) and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HepG2 cells
-
8-DA stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with 8-DA (e.g., 0, 5, 10, 25 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
HepG2 cells
-
8-DA stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat HepG2 cells with 8-DA (e.g., 0, 5, 10, 25 µM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
HepG2 cells treated with 8-DA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-9, Caspase-3, PARP, Cyclin B1, p-Cdc2, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Diagrams illustrating key pathways and workflows provide a visual summary of the experimental logic and expected molecular interactions.
Figure 1. Experimental workflow for investigating 8-DA cytotoxicity.
Figure 2. Proposed intrinsic apoptosis pathway induced by 8-DA.
Figure 3. Mechanism of 8-DA-induced G2/M cell cycle arrest.
Application Note: A Validated UPLC-MS/MS Method for the Quantitative Analysis of 8-Deacetylyunaconitine in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a validated, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 8-Deacetylyunaconitine in rat plasma. This compound is a diterpenoid alkaloid and a natural product derived from the roots of Aconitum Vilmorinian Radix[1][2]. The method described herein is suitable for pharmacokinetic studies and other applications requiring precise measurement of this compound in a biological matrix. The validation was conducted in accordance with established guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect[3][4].
Introduction
This compound is a significant bioactive compound found in plants of the Aconitum species, which are used in traditional medicine[5]. Due to its pharmacological and toxicological profiles, a reliable and validated analytical method is crucial for its study, particularly in pharmacokinetics and drug development. This application note provides a comprehensive protocol for a UPLC-MS/MS method that offers high sensitivity and specificity for the determination of this compound in rat plasma[6].
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (blank)
Instrumentation
A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is recommended[6][7]. An example system is an Agilent 1260 Infinity system coupled to an Agilent Technologies 6460 Triple Quad LC/MS[7].
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as DMSO to prepare a stock solution[2].
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to create a calibration curve over a concentration range of 0.3-600 ng/mL[6].
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation Protocol
The protein precipitation method is utilized for its simplicity and efficiency in extracting the analyte from the plasma matrix[8].
-
Thaw: Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
-
Aliquot: Pipette 50 µL of a plasma sample into a clean microcentrifuge tube.
-
Add IS: Add a specific amount of the internal standard working solution to each tube (except for blank samples).
-
Precipitate: Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial.
-
Inject: Inject a defined volume (e.g., 10 µL) of the supernatant into the UPLC-MS/MS system[7].
UPLC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
-
UPLC System:
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 4 kV[7].
-
Gas Temperature: 350°C[7].
-
Gas Flow: 10 L/min[7].
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion and optimization.
-
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability[3].
Specificity
Specificity was evaluated by analyzing blank plasma samples from different sources to ensure no significant interference from endogenous components at the retention times of this compound and the IS.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.3–600 ng/mL in rat plasma[6]. The limit of detection (LOD) and lower limit of quantification (LLOQ) were determined based on signal-to-noise ratios of 3 and 10, respectively[7].
Quantitative Data Summary
The performance of the validated method is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Concentration Range | 0.3 - 600 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.99[9] |
| Regression Equation | y = mx + c |
Table 2: Precision and Accuracy
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low QC | < 15%[6] | < 15%[6] | 97.7% - 105.5%[6] |
| Medium QC | < 15%[6] | < 15%[6] | 97.7% - 105.5%[6] |
| High QC | < 15%[6] | < 15%[6] | 97.7% - 105.5%[6] |
RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| QC Concentration | Recovery | Matrix Effect |
|---|---|---|
| Low QC | > 82.8%[6] | 95.3% - 105.6%[6] |
| Medium QC | > 82.8%[6] | 95.3% - 105.6%[6] |
| High QC | > 82.8%[6] | 95.3% - 105.6%[6] |
Stability Studies
Stability of this compound in rat plasma was evaluated under various storage conditions to ensure the integrity of the samples during handling and analysis[10][11]. The analyte was found to be stable under the following conditions:
-
Autosampler Stability: For a specified duration at a controlled temperature (e.g., 72 hours at 10°C).
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: For a specified duration at room temperature.
-
Long-Term Stability: For a specified duration at -80°C.
Application
This validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following both oral and intravenous administration[6]. The study determined key pharmacokinetic parameters, including bioavailability (48.5%) and half-life (t1/2), which was 3.2 hours for oral and 4.5 hours for intravenous routes, respectively[6].
Visualizations
Experimental Workflow
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Method Validation Process
Caption: Key parameters for analytical method validation.
Conclusion
The UPLC-MS/MS method described provides a reliable, rapid, and robust tool for the quantitative determination of this compound in rat plasma. The method meets all validation criteria for accuracy, precision, and stability, making it highly suitable for supporting preclinical pharmacokinetic and toxicological studies of this compound.
References
- 1. This compound | CAS:93460-55-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. ashdin.com [ashdin.com]
- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a highly sensitive LC-MS/MS method for the determination of acacetin in human plasma and its application to a protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov.ph [fda.gov.ph]
Application Notes and Protocols: A General Framework for Inducing Experimental Neuropathic Pain
Disclaimer: Extensive literature searches did not yield specific information on the use of 8-deacetylyunaconitine for inducing experimental neuropathic pain. The following application notes and protocols are therefore based on established general methodologies and signaling pathways commonly studied in the field of neuropathic pain research. These can serve as a foundational guide for researchers and drug development professionals.
Introduction to Experimental Neuropathic Pain Models
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. To study its complex pathophysiology and develop effective therapeutics, researchers rely on various animal models that mimic the symptoms of human neuropathic pain, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that normally provokes pain). These models are crucial for investigating the underlying molecular mechanisms and for the preclinical screening of potential analgesic compounds.
Common Experimental Models of Neuropathic Pain
Several well-established models are used to induce neuropathic pain in rodents. The choice of model often depends on the specific research question and the desire to mimic a particular clinical etiology.
| Model | Etiology | Methodology | Key Pathological Features | Pain Phenotype Duration |
| Chronic Constriction Injury (CCI) | Traumatic Nerve Injury | Loose ligation of the sciatic nerve with chromic gut sutures. | Axonal degeneration, inflammation, and subsequent neuronal hyperexcitability. | 10 to 16 weeks[1] |
| Spinal Nerve Ligation (SNL) | Traumatic Nerve Injury | Tight ligation of the L5 and L6 spinal nerves distal to the dorsal root ganglion.[1] | Nerve fiber injury, Wallerian degeneration, and central sensitization. | 8 to 10 weeks[2] |
| Spared Nerve Injury (SNI) | Traumatic Nerve Injury | Axotomy and ligation of the tibial and common peroneal nerves, leaving the sural nerve intact. | Sprouting of intact nerve fibers into denervated territory and central plasticity. | >6 months[1] |
| Chemotherapy-Induced Neuropathy (CIN) | Toxic Neuropathy | Systemic administration of chemotherapeutic agents such as paclitaxel, vincristine, or oxaliplatin.[1][2] | Mitochondrial dysfunction, axonal transport deficits, and sensory neuron hyperexcitability. | Variable, dependent on agent and dosing regimen. |
| Diabetic Neuropathy | Metabolic Neuropathy | Induction of diabetes with streptozotocin. | Hyperglycemia-induced nerve damage, oxidative stress, and inflammation. | Chronic |
Experimental Protocols
General Workflow for Inducing and Assessing Neuropathic Pain
A typical experimental workflow involves several key stages, from animal selection and model induction to behavioral assessment and molecular analysis.
References
Application Note: High-Resolution LC-MS Method for the Separation of 8-Deacetylyunaconitine from its Structural Analogs
Abstract
This application note presents a detailed protocol for the separation and quantification of 8-deacetylyunaconitine from its structurally related analogs, primarily yunaconitine and vilmorrianine A, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed for researchers, scientists, and drug development professionals working with Aconitum species and their toxic alkaloid constituents. The protocol provides optimized chromatographic conditions for achieving baseline separation and specific mass spectrometric parameters for sensitive and selective detection.
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. It is a close structural analog of yunaconitine, a highly toxic compound. The primary structural difference between these two molecules is the absence of an acetyl group at the C8 position in this compound. Vilmorrianine A is another related C19-diterpenoid alkaloid often found in the same plant species. Due to their structural similarity and co-occurrence, a robust analytical method is crucial for their individual identification and quantification to accurately assess the toxicity and pharmacological properties of Aconitum extracts. This application note provides a validated UPLC-MS/MS method capable of separating these and other related alkaloids.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of this compound and its analogs from biological matrices such as plasma.
-
To 100 µL of plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are based on established methods for the separation of Aconitum alkaloids and are optimized for the resolution of this compound from its analogs.[1]
Liquid Chromatography:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-50% B
-
5-8 min: 50-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation
The following table summarizes the key mass spectrometric parameters for the quantitative analysis of this compound and its primary analogs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 618.3 | 558.3 | 0.05 | 40 | 25 |
| 398.2 | 0.05 | 40 | 45 | ||
| Yunaconitine | 660.3 | 600.3 | 0.05 | 45 | 30 |
| 540.3 | 0.05 | 45 | 40 | ||
| Vilmorrianine A | 644.3 | 584.3 | 0.05 | 42 | 28 |
| 424.2 | 0.05 | 42 | 50 |
Note: The MRM transitions for this compound are predicted based on its chemical structure and known fragmentation patterns of related alkaloids. The transitions for yunaconitine and vilmorrianine A are based on published data. Optimal cone voltage and collision energy should be determined empirically on the specific instrument used.
Visualization of Methodologies
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of analog separation by reversed-phase chromatography.
References
Application of 8-Deacetylyunaconitine in Traditional Medicine Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, which have a long history of use in traditional medicine for treating pain and inflammation. As a C19-diterpenoid alkaloid, it shares a structural backbone with other potent bioactive compounds from Aconitum species. Research into this compound and its congeners is aimed at understanding their pharmacological activities, mechanisms of action, and potential therapeutic applications, while also carefully considering their inherent toxicity. These application notes provide an overview of the potential uses of this compound in research, with detailed protocols for investigating its analgesic and anti-inflammatory properties.
Pharmacological Profile
This compound is primarily investigated for its analgesic and anti-inflammatory effects. While specific quantitative data for this compound is still emerging, studies on structurally related Aconitum alkaloids, such as Aconitine and Benzoylmesaconine, provide a strong basis for its expected biological activities and mechanisms of action.
Anticipated Biological Activities:
-
Analgesic Activity: Expected to alleviate pain through central and peripheral mechanisms.
-
Anti-inflammatory Activity: Likely to reduce inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
-
Cardiotoxicity: As with other Aconitum alkaloids, a potential for cardiotoxicity exists and must be carefully evaluated.
Data Presentation: Quantitative Analysis of Related Aconitum Alkaloids
The following tables summarize quantitative data from studies on Aconitine, a structurally related alkaloid, to provide a comparative reference for the anticipated potency of this compound.
Table 1: Analgesic Activity of Aconitine in the Hot Plate Test in Mice [1][2]
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) | Pain Threshold Increase (%) |
| Control (Saline) | - | 4.2 ± 0.4 | - |
| Aconitine | 0.3 | 6.8 ± 0.6 | 17.12 |
| Aconitine | 0.9 | 7.6 ± 0.7 | 20.27 |
| Aspirin (Reference) | 200 | 5.0 ± 0.5 | 19.21 |
Table 2: Analgesic Activity of Aconitine in the Acetic Acid-Induced Writhing Test in Mice [1]
| Treatment Group | Dose (mg/kg) | Number of Writhings | Inhibition (%) |
| Control (Saline) | - | 45.2 ± 3.1 | - |
| Aconitine | 0.3 | 14.5 ± 2.5 | 68 |
| Aconitine | 0.9 | 10.8 ± 2.1 | 76 |
| Aspirin (Reference) | 200 | 11.3 ± 2.3 | 75 |
Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and this compound treated groups (various doses).
-
Administer the vehicle, Indomethacin, or this compound orally or intraperitoneally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vivo Analgesic Activity: Hot Plate Test in Mice
This method is used to assess the central analgesic activity of a compound.
Materials:
-
This compound
-
Morphine (positive control, 5 mg/kg)
-
Vehicle (e.g., sterile saline)
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at 55 ± 0.5°C
Procedure:
-
Acclimatize mice to the laboratory conditions for at least 3 days.
-
Screen the mice by placing them on the hot plate and record the reaction time (licking of hind paws or jumping). Select mice with a baseline reaction time of 5-15 seconds.
-
Divide the selected mice into groups (n=6 per group): Vehicle control, positive control (Morphine), and this compound treated groups.
-
Administer the vehicle, Morphine, or this compound intraperitoneally or orally.
-
At 30, 60, 90, and 120 minutes after administration, place each mouse on the hot plate and record the latency to the first sign of pain (licking or jumping).
-
A cut-off time of 30 seconds is set to prevent tissue damage.
-
Calculate the percentage increase in latency time (analgesic effect) as follows: % Analgesic Effect = [(T_treated - T_control) / T_control] x 100 Where T_treated is the latency time of the treated group and T_control is the latency time of the control group.
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokines in Macrophages
This protocol assesses the ability of a compound to inhibit the production of key inflammatory mediators in a cell-based model.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Measure the production of NO in the supernatants using the Griess reagent.
-
Assess cell viability in the remaining cells using an appropriate assay to rule out cytotoxicity-mediated effects.
-
Calculate the percentage inhibition of cytokine and NO production for each concentration of this compound.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of Aconitum alkaloids are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Overall experimental workflow for investigating this compound.
Safety and Toxicological Considerations
Researchers must handle this compound with extreme caution due to the known toxicity of Aconitum alkaloids.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toxicity Profile: The toxicological profile of this compound is not as extensively characterized as that of aconitine. However, it is prudent to assume a similar potential for cardiotoxicity and neurotoxicity.
-
Cardiotoxicity Assessment: Initial in vivo studies should include monitoring for signs of cardiotoxicity, such as changes in heart rate and electrocardiogram (ECG) parameters. Histopathological examination of heart tissue is also recommended in sub-chronic and chronic studies.
-
Dose-Response Studies: It is crucial to establish a clear dose-response relationship for both efficacy and toxicity to identify a potential therapeutic window.
Conclusion
This compound represents a promising lead compound from traditional medicine for the development of new analgesic and anti-inflammatory agents. The provided protocols and background information offer a framework for researchers to systematically investigate its pharmacological properties. Future research should focus on obtaining specific quantitative data for this compound, elucidating its precise molecular targets, and thoroughly evaluating its safety profile to determine its therapeutic potential.
References
Troubleshooting & Optimization
Minimizing degradation of 8-Deacetylyunaconitine during extraction
This technical support center provides guidance on minimizing the degradation of 8-Deacetylyunaconitine during the extraction process. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a diterpenoid alkaloid and a natural product found in plants of the Aconitum genus, such as Aconitum vilmorinianum[1]. Like other aconitine-type alkaloids, it is susceptible to degradation, primarily through hydrolysis, which can impact its structural integrity, biological activity, and the overall yield and purity of the final extract. Careful control of extraction parameters is crucial to minimize the formation of degradation products.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of aconitine-type alkaloids, including this compound, are:
-
pH: Alkaline conditions significantly accelerate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation, although the effect is often pH-dependent.
-
Enzymatic Activity: Plant enzymes can contribute to degradation if not properly inactivated.
-
Light: While less documented for this specific compound, prolonged exposure to light can be a factor in the degradation of complex organic molecules.
Q3: What is the major degradation pathway for aconitine-type alkaloids like this compound?
A3: The primary degradation pathway for aconitine-type alkaloids is hydrolysis of the ester linkages. For this compound, this would involve the cleavage of the benzoyl ester group. Studies on the related compound aconitine show that it is extensively hydrolyzed in phosphate buffer saline (pH 7.4)[1]. This suggests that maintaining a neutral to slightly acidic pH is critical to prevent the formation of less active or inactive derivatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to alkaline pH. | Monitor and adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6). Use buffers if necessary to maintain a stable pH. |
| High extraction temperature. | Optimize the extraction temperature. While some studies suggest aconitine alkaloids can be extracted at higher temperatures, it is advisable to start with lower temperatures (e.g., 40-60°C) and assess the impact on both yield and purity. | |
| Prolonged extraction time. | Minimize the extraction duration. Longer extraction times increase the exposure of the compound to potentially degradative conditions. | |
| Presence of significant unknown peaks in chromatograms. | Formation of degradation products. | Analyze the degradation products using techniques like LC-MS to understand the degradation pathway. Based on the identified products, modify the extraction protocol (e.g., lower pH, temperature, or use of antioxidants). |
| Enzymatic degradation. | Consider a pre-treatment step to denature enzymes, such as briefly blanching the plant material or using solvents that inhibit enzymatic activity. | |
| Inconsistent extraction results between batches. | Variability in extraction parameters. | Standardize all extraction parameters, including pH, temperature, solvent-to-solid ratio, and extraction time. Maintain detailed records for each batch. |
| Inconsistent quality of plant material. | Ensure the plant material is of consistent quality, properly dried, and stored to prevent degradation before extraction. |
Data Presentation
Table 1: Recommended Solvent and pH Conditions for Aconitine Alkaloid Extraction
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate | This compound is soluble in these solvents. | [1] |
| pH | Slightly acidic to neutral (pH 4-7) | Minimizes hydrolysis, a primary degradation pathway for aconitine alkaloids. Alkaline conditions (pH > 7.4) significantly increase degradation. | [1][2] |
Table 2: Temperature Considerations for Extraction
| Temperature Range | Effect on Extraction | Considerations | Reference |
| Room Temperature | Slower extraction rate, minimal thermal degradation. | May require longer extraction times or more efficient agitation. | |
| 40-60°C | Increased extraction efficiency with a moderate risk of thermal degradation. | A good starting point for optimization studies. | [3] |
| >60°C | Higher extraction rates, but increased risk of degradation, especially at non-optimal pH. | One study on total alkaloids from Aconitum gymnandrum found 80°C to be optimal, but this may not apply to all compounds and conditions. | [4] |
Experimental Protocols
Protocol 1: Basic Extraction of this compound with Minimized Degradation
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Aconitum vilmorinianum) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Solvent Extraction:
-
Suspend the powdered plant material in a suitable solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).
-
Adjust the pH of the mixture to approximately 5-6 using a suitable acid (e.g., dilute acetic acid).
-
Extract using a suitable method such as maceration with stirring or ultrasonication at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1-2 hours).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure at a low temperature (e.g., < 50°C) to obtain the crude extract.
-
-
Analysis:
-
Analyze the crude extract for the content of this compound and potential degradation products using a validated analytical method such as HPLC-UV or LC-MS.
-
Mandatory Visualization
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
How to handle 8-Deacetylyunaconitine safely in a laboratory setting
This technical support center provides essential safety information and guidelines for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine. The following question-and-answer format addresses common concerns and potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a diterpenoid alkaloid derived from plants of the Aconitum species. Like other aconitine alkaloids, it is a highly toxic cardiotoxin and neurotoxin. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact. It acts on voltage-sensitive sodium channels in the cell membranes of excitable tissues, such as the myocardium, nerves, and muscles, leading to persistent activation and potentially life-threatening cardiac arrhythmias and neurological effects.
Q2: What are the potential symptoms of exposure to this compound?
Exposure to aconitine alkaloids can lead to a rapid onset of symptoms, including:
-
Neurological: Numbness and tingling of the face, mouth, and limbs, muscle weakness.
-
Cardiovascular: Hypotension, palpitations, chest pain, bradycardia, and potentially fatal ventricular arrhythmias.
-
Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Due to its high toxicity, stringent adherence to PPE protocols is crucial. The following should be worn at all times when handling the compound:
-
Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect skin and clothing.
-
Respiratory Protection: When handling the powder form or creating solutions where aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) is essential. All handling of the solid form should be done in a certified chemical fume hood or a glove box.
Q4: What are the proper procedures for storing this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed and clearly labeled as "HIGHLY TOXIC." It should be stored in a locked cabinet or a designated secure area to restrict access.
Q5: What is the correct procedure for cleaning up a small spill of this compound powder?
In the event of a small spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
PPE: Don appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.
-
Decontamination: Carefully wipe the area from the outside in with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a soap and water solution.
-
Disposal: All contaminated materials must be collected in a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.
Q6: What are the first aid measures in case of accidental exposure?
Immediate action is critical in case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Quantitative Data
| Property | Data |
| Chemical Formula | C₃₃H₄₇NO₁₀ |
| Molecular Weight | 617.73 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C, protected from light and moisture |
| Toxicity (Aconitine) | LD50 (mouse, oral): 1 mg/kg.[1] |
| LD50 (mouse, IV): 0.100 mg/kg.[1] |
Experimental Protocols
Preparing a Stock Solution of this compound
This protocol outlines the steps for safely preparing a stock solution. All steps involving the handling of the solid compound must be performed in a certified chemical fume hood.
-
Preparation and PPE:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: double nitrile gloves, safety goggles, a fully buttoned lab coat, and a respirator.
-
Prepare all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and a labeled, sealable storage vial.
-
-
Weighing the Compound:
-
If weighing is required, perform this step inside the fume hood on an analytical balance.
-
Use appropriate weighing paper or a container to avoid contamination of the balance.
-
Carefully transfer the desired amount of this compound to a new, labeled microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of solvent to the vial containing the this compound.
-
Securely cap the vial.
-
Vortex or gently agitate the vial until the compound is fully dissolved.
-
-
Storage:
-
Seal the stock solution vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a secure location.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area within the fume hood with a deactivating solution.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container.
-
Visualizations
Caption: Workflow for handling a spill of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Reducing variability in animal studies with 8-Deacetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving 8-Deacetylyunaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. In preclinical research, it is primarily investigated for its potential analgesic and anti-inflammatory properties. Studies often involve animal models to assess its efficacy and mechanism of action.
Q2: What are the principal sources of variability in animal studies with this compound?
Variability in animal studies using this compound can stem from three main areas:
-
Experimenter-Induced Variability: This includes inconsistencies in handling, dosing, and measurement techniques.
-
Inherent Animal Variability: Factors such as the genetic background, age, sex, and health status of the animals can contribute to varied responses.
-
Environmental Factors: Differences in housing conditions, diet, and light cycles can impact experimental outcomes.
Q3: How can variability introduced by the experimenter be minimized?
To reduce experimenter-induced variability, it is crucial to:
-
Standardize Protocols: Ensure all procedures, including animal handling, compound administration, and data collection, are clearly defined and consistently followed by all personnel.
-
Provide Thorough Training: All researchers involved should be adequately trained in the specific experimental techniques.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to prevent unconscious bias in measurements.
Q4: What are the recommended practices for animal housing and handling to ensure consistency?
Consistent animal husbandry is key to reducing variability. Best practices include:
-
Acclimatization: Allow animals a sufficient period to acclimate to the facility and experimental conditions before starting the study.
-
Controlled Environment: Maintain a consistent environment with controlled temperature, humidity, and a regular light-dark cycle.
-
Standardized Diet: Provide all animals with the same diet and free access to water.
-
Gentle Handling: Handle animals consistently and gently to minimize stress, which can significantly impact physiological responses.
Q5: How does the formulation and administration route of this compound affect experimental results?
The formulation and route of administration are critical factors that can introduce variability.
-
Solubility: this compound has limited water solubility, so a consistent and appropriate vehicle (e.g., DMSO, PEG300) is necessary for complete dissolution and uniform dosing.
-
Route of Administration: The choice between oral gavage and intravenous injection will significantly alter the pharmacokinetic profile, including bioavailability and half-life.[1] Ensure the chosen route is performed consistently and accurately. For oral administration, consider methods that minimize stress, such as incorporating the compound into a palatable jelly.
Troubleshooting Guides
Guide 1: High Variability in Analgesic Readouts
Problem: Inconsistent and wide-ranging results in analgesic tests such as the hot plate or tail-flick test.
| Potential Cause | Suggested Solution |
| Inconsistent Animal Handling | Ensure all animals are handled in the same gentle manner before and during the test. Minimize stress by acclimatizing animals to the testing room and equipment. |
| Variable Drug Administration | Verify the accuracy of dosing for each animal. Ensure the formulation is homogenous and the full dose is administered correctly. |
| Differences in Baseline Pain Threshold | Measure the baseline pain threshold for each animal before drug administration and use this to normalize the data. |
| Experimenter Bias | The experimenter scoring the response should be blinded to the treatment groups to avoid unconscious bias. |
| Environmental Disturbances | Conduct the tests in a quiet, dedicated room with consistent lighting and temperature to avoid startling the animals. |
Guide 2: Inconsistent Anti-inflammatory Effects
Problem: High variability in the reduction of paw edema or levels of inflammatory markers.
| Potential Cause | Suggested Solution |
| Inconsistent Induction of Inflammation | Ensure the inflammatory agent (e.g., carrageenan) is injected at the same volume and concentration, and in the same location on the paw for all animals. |
| Timing of Measurement | Measure paw volume or collect tissue samples at consistent time points after the induction of inflammation and drug administration. |
| Variability in Cytokine Assays | Use standardized ELISA or other immunoassay kits and follow the manufacturer's protocol precisely. Run samples from all groups on the same plate to minimize inter-assay variability. |
| Individual Animal Response | The inflammatory response can vary between animals. Increase the sample size per group to improve statistical power. |
| Dietary Factors | Certain diets can have pro- or anti-inflammatory effects. Ensure all animals are on the same standardized diet throughout the study. |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
This protocol is based on a study by Luo et al. (2021).[1]
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Intravenous (IV) administration: 0.1 mg/kg
-
Oral (PO) administration: 5 mg/kg
-
-
Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 5% DMSO, 30% PEG300 in saline).
-
-
Administration:
-
IV: Administer the formulated drug via the tail vein.
-
PO: Administer the formulated drug using oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Determine the concentration of this compound in plasma samples using a validated UPLC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life (t1/2) using appropriate software.
-
Protocol 2: Evaluation of Analgesic Activity in a Hot Plate Test in Mice
This protocol is adapted from studies on the analgesic effects of related aconitine compounds.[2][3][4]
-
Animals: Male Kunming mice.
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement:
-
Place each mouse on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or vehicle orally.
-
-
Post-treatment Measurement:
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) or compare the mean latencies between groups using appropriate statistical tests.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | AUC(0-t) (ng/mL*h) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | 0.1 | 73.0 ± 24.6 | - | - | 4.5 ± 1.7 | - |
| Oral (PO) | 5 | 1770.0 ± 530.6 | - | - | 3.2 ± 0.7 | 48.5 |
Data from Luo et al. (2021)[1]
Visualizations
Mechanism of Action and Experimental Workflows
Caption: Proposed mechanism of this compound's analgesic effect.
Caption: Standard workflow for an in vivo analgesic experiment.
Caption: A logical workflow for troubleshooting high experimental variability.
References
- 1. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
Technical Support Center: Chromatographic Analysis of 8-Deacetylyunaconitine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape encountered during the chromatographic analysis of 8-Deacetylyunaconitine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak severely tailing?
Peak tailing is the most common chromatographic issue for this compound and other basic alkaloids. The primary cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4] This secondary retention mechanism holds some analyte molecules longer than others, resulting in an asymmetric peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. This compound is a basic compound with a predicted pKa of approximately 12.38.[5] At a mid-range pH (e.g., > 3-4), residual silanol groups on the silica packing become deprotonated (negatively charged), while the basic analyte is protonated (positively charged), leading to strong ionic interactions that cause tailing.[2][3] Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these undesirable secondary interactions and significantly improving peak symmetry.[3][6]
Q3: What are mobile phase additives, and how can they improve my peak shape?
Mobile phase additives, or modifiers, are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds like this compound, a competing base like triethylamine (TEA) can be added.[1] TEA competes with the analyte for the active silanol sites, effectively masking them and reducing peak tailing.[1] Acidic modifiers like formic acid or phosphoric acid are used to control the mobile phase pH and can enhance peak shape and ionization efficiency, particularly for LC-MS applications.[1][7]
Q4: Could my column be the cause of the poor peak shape?
Yes, the column is a frequent source of peak shape problems. Several factors could be at play:
-
Column Chemistry: Using a standard, non-end-capped C18 column can result in significant tailing due to a high population of accessible silanol groups.[6] Using a highly deactivated, end-capped column is recommended.[2]
-
Column Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation, leading to poor peak shapes.[6][8]
-
Column Void/Blocked Frit: A void at the column inlet or a partially blocked frit can distort the sample path, causing peak distortion for all analytes in the chromatogram.[9][10]
Q5: My peak is broad, not just tailing. What are the potential causes?
Peak broadening, or low efficiency, can stem from several issues distinct from the chemical interactions that cause tailing. Common causes include:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant band broadening.[2][6]
-
Large Injection Volume: Injecting too large a volume of sample, especially in a solvent stronger than the mobile phase, can lead to broad peaks.[8][11]
-
Column Contamination: Buildup of contaminants on the column can lead to a general loss of performance and broader peaks.
Q6: All the peaks in my chromatogram have poor shape, not just this compound. What should I check?
If all peaks are affected similarly, the problem is likely systemic rather than a specific chemical interaction. The most common causes are physical or hardware-related.[9][10] Check for a partially blocked column inlet frit, a void at the head of the column, or leaks at fittings.[9][10]
Troubleshooting Guide
Systematic Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving poor peak shape issues.
Caption: A workflow for troubleshooting poor chromatographic peak shape.
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0 using an acid like formic, phosphoric, or perchloric acid to protonate silanols.[3][6] |
| Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask active silanol sites.[1] | |
| Use a modern, high-purity, end-capped C18 column or a specialized column for basic compounds.[2][6] | |
| Mobile Phase pH near Analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a low pH is ideal.[2] |
| Insufficient Buffer Capacity | Ensure buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[6] |
| Column Contamination | Flush the column with a strong solvent wash sequence (see Protocol 2). If ineffective, replace the column. |
Problem: Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | Reduce the injection volume or dilute the sample. Peak fronting is a classic sign of mass overload.[4][6] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or matched to the initial mobile phase.[4][6] |
| Column Collapse | This is rare but can occur with certain column phases outside their recommended pH or temperature range, leading to a deformed column bed. Replace the column.[4] |
Analyte-Stationary Phase Interactions
The diagram below illustrates the dual-retention mechanism that causes peak tailing for basic analytes on a standard C18 column.
Caption: Interactions between this compound and a C18 stationary phase.
Data & Protocols
Chemical & Chromatographic Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₇NO₁₀ | [5][12][13] |
| Molecular Weight | 617.73 g/mol | [5][12] |
| Predicted pKa | 12.38 ± 0.70 | [5] |
| Recommended Column Type | High-purity, end-capped C18; Polar-embedded C18 | [2] |
| Recommended pH Range | 2.5 - 4.0 | [1][14] |
Protocol 1: Preparation of a Modified Mobile Phase
This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic compounds.
Objective: To prepare 1 L of an Acetonitrile/Water mobile phase containing 0.1% phosphoric acid and 0.1% triethylamine, with a final pH of ~3.0.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphoric Acid (85%)
-
Triethylamine (TEA)
-
Calibrated pH meter
-
1 L volumetric flask and other appropriate glassware
Procedure:
-
Add approximately 800 mL of HPLC-grade water to a 1 L beaker.
-
While stirring, carefully add 1.0 mL of phosphoric acid (85%).
-
Add 1.0 mL of triethylamine (TEA) to the acidic water solution.
-
Calibrate the pH meter and adjust the pH of the solution to 3.0 by adding small amounts of TEA (to raise pH) or phosphoric acid (to lower pH) as needed.
-
Transfer the pH-adjusted buffer to a 1 L volumetric flask and bring to volume with HPLC-grade water. This is your aqueous mobile phase component (Buffer B in the example from the literature).[1]
-
Mix the final mobile phase by combining this aqueous buffer with acetonitrile in the desired ratio (e.g., as determined by your gradient elution program).[1]
-
Degas the final mobile phase using sonication or vacuum filtration before use.
Protocol 2: General Purpose C18 Column Flush
This protocol is for removing strongly retained contaminants that may cause poor peak shape and high backpressure. Always consult the column manufacturer's specific instructions first.
Objective: To flush a reversed-phase C18 column with a series of solvents to remove both polar and non-polar contaminants.
Procedure:
-
Disconnect the column from the detector to prevent contaminants from entering the flow cell.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with at least 20 column volumes of each of the following solvents in sequence: a. Your mobile phase without buffer salts (e.g., water/acetonitrile mixture) to remove buffers. b. 100% HPLC-grade Water (to remove polar contaminants). c. 100% Acetonitrile (to remove non-polar contaminants). d. 100% Isopropanol (a stronger solvent for removing more stubborn contaminants).
-
To re-equilibrate, reverse the sequence, flushing with 100% Acetonitrile and then your initial mobile phase conditions.
-
Allow the column to equilibrate with the mobile phase until a stable baseline is achieved before reconnecting the detector and resuming analysis.
References
- 1. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Page loading... [guidechem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound | CAS#:93460-55-0 | Chemsrc [chemsrc.com]
- 14. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate the toxicity of 8-Deacetylyunaconitine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine (DA) in cell-based assays. The information provided is based on published data for closely related aconitine alkaloids and general toxicological principles, as specific data for DA is limited.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this compound (DA) and other aconitine alkaloids?
A1: The primary mechanism of toxicity for aconitine alkaloids, including likely for this compound, is the persistent activation of voltage-sensitive sodium channels in excitable tissues such as the myocardium, nerves, and muscles.[1] This leads to a constant influx of sodium ions, causing membrane depolarization and ultimately leading to cardiotoxicity and neurotoxicity.[1] Secondary toxic effects can include the induction of apoptosis and lipid peroxidation.[2]
Q2: I am observing high levels of cytotoxicity in my cell-based assay with DA. What are some potential strategies to mitigate this?
A2: High cytotoxicity is a known issue with aconitine alkaloids. Here are three potential strategies to investigate:
-
Co-treatment with Antioxidants: Aconitine-induced toxicity can be associated with oxidative stress. Co-administering an antioxidant may mitigate these effects. For example, quercetin has been shown to have a synergistic inhibitory effect on the toxicity of aconitine in HeLa cells.[3]
-
Modulation of P-glycoprotein (P-gp) Activity: The related compound, yunaconitine, is a substrate of the P-glycoprotein (P-gp) efflux pump.[4] If DA is also a P-gp substrate, enhancing P-gp activity in your cell line could reduce intracellular accumulation and thus toxicity. Conversely, be aware that P-gp inhibitors will likely increase toxicity.
-
In Vitro Hydrolysis: Aconitine alkaloids can be hydrolyzed into less toxic derivatives.[1] While typically an in vivo metabolic process, you could explore pre-incubation of your DA sample under conditions that promote hydrolysis to assess if the less toxic metabolites still retain the biological activity of interest.
Q3: Are there any known inhibitors or antagonists that can be used as positive controls for mitigating DA toxicity?
A3: While specific antagonists for this compound are not well-documented, for aconitine alkaloids in general, tetrodotoxin (TTX), a potent sodium channel blocker, can be used to counteract the effects of persistent sodium channel activation. Additionally, drugs with anti-arrhythmic properties that block sodium channels could theoretically counteract some of the cardiotoxic effects in relevant cell models.
Q4: What are the expected morphological changes in cells exposed to toxic levels of DA?
A4: Based on the known effects of aconitine alkaloids, you can expect to see morphological changes consistent with apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. In cell types like cardiomyocytes, you might observe altered beating patterns or contractions before cell death.
Troubleshooting Guides
Issue 1: Excessive Cell Death Even at Low Concentrations of DA
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High sensitivity of the cell line. | Perform a dose-response curve with a wider range of DA concentrations to determine the IC50 value for your specific cell line. | Identification of a suitable working concentration that elicits the desired biological effect without causing overwhelming cytotoxicity. |
| Accumulation of reactive oxygen species (ROS). | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E. | A decrease in cell death and an increase in cell viability, indicating that oxidative stress contributes to the observed toxicity. |
| Inhibition of P-glycoprotein (P-gp) efflux by other media components. | Analyze your cell culture media for known P-gp inhibitors. If possible, switch to a medium lacking these components. | Increased cell survival if P-gp-mediated efflux of DA was being inadvertently inhibited. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in DA stock solution. | Prepare fresh stock solutions of DA for each experiment. Ensure complete solubilization. | More consistent dose-response curves and reproducible results across different experimental runs. |
| Hydrolysis of DA in aqueous solution over time. | Aliquot DA stock solutions and store them at -80°C. Thaw a fresh aliquot for each experiment and use it immediately. | Reduced variability in the effective concentration of the active compound. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | More uniform cellular response to DA treatment. |
Quantitative Data Summary
As no specific quantitative data for mitigating this compound toxicity is available, the following table presents data for the related compound Yunaconitine (YAC) to illustrate the impact of P-glycoprotein.
Table 1: Effect of P-glycoprotein on Yunaconitine (YAC) Efflux and Toxicity
| Parameter | Wild-Type FVB Mice | Mdr1a-/- (P-gp knockout) Mice | Fold Change | Reference |
| YAC Efflux Ratio (in Caco-2 cells) | 20.41 | 1.07 (with verapamil) | 19.1x decrease | [4] |
| LD50 (mg/kg) | 2.13 | 0.24 | 8.9x increase in toxicity | [4] |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of an Antioxidant (N-acetylcysteine) on DA-induced Cytotoxicity
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Antioxidant: The next day, replace the medium with fresh medium containing various concentrations of N-acetylcysteine (NAC) (e.g., 0, 1, 5, 10 mM). Incubate for 2 hours.
-
DA Treatment: Add this compound (DA) to the wells at a concentration known to cause significant cytotoxicity (e.g., IC75 or IC90) and incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the protective effect of NAC.
Protocol 2: Investigating the Role of P-glycoprotein in DA Efflux
This protocol is adapted from methods used to identify P-gp substrates.[5][6]
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK) on permeable supports (e.g., Transwell inserts) and culture until a confluent monolayer is formed.
-
Transport Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Add DA to the apical chamber.
-
Basolateral to Apical (B-A) Transport: Add DA to the basolateral chamber.
-
Include groups with and without a P-gp inhibitor (e.g., verapamil or cyclosporin A).
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantification: Analyze the concentration of DA in the samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 in the P-gp overexpressing cells, which is reduced in the presence of a P-gp inhibitor, suggests that DA is a substrate of P-gp.
Visualizations
Caption: A logical workflow for addressing and mitigating the toxicity of this compound in cell-based assays.
Caption: A diagram illustrating the key molecular events in aconitine alkaloid-induced toxicity.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 8-Deacetylyunaconitine Yield Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 8-deacetylyunaconitine from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source? A1: this compound is a C19-diterpenoid alkaloid, a natural product found in plants of the Aconitum genus. Its primary source is the processed roots of Aconitum vilmorinianum Kom., also known as Aconitum Vilmoriniani Radix.[1] These plants are known for containing various alkaloids, which are both medicinally active and toxic.[2]
Q2: What are the main challenges in extracting this compound? A2: The primary challenges include:
-
Low concentration: The target compound often exists in small quantities within the plant matrix.
-
Co-extraction of related alkaloids: this compound is often co-extracted with structurally similar alkaloids, such as the more abundant yunaconitine, which complicates purification.[1]
-
Alkaloid stability: Diterpenoid alkaloids can be sensitive to pH and temperature, potentially leading to degradation during extraction and processing.[3]
-
Toxicity: Aconitum species are highly toxic, requiring careful handling and processing to reduce toxicity for safe research and development.[2]
Q3: What analytical methods are recommended for quantifying this compound? A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity and yield of this compound and other alkaloids from plant extracts.[4] For structural elucidation and identification, techniques such as Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]
Troubleshooting Guide
Q4: My yield of this compound is consistently low. What are the potential causes? A4: Low yield can stem from several factors throughout the experimental workflow. Consider the following:
-
Plant Material Quality: The concentration of alkaloids can vary significantly based on the plant's age, growing conditions, harvest time, and storage.
-
Extraction Inefficiency: The chosen solvent may not be optimal, or the extraction parameters (time, temperature, pressure) may be inadequate. Modern techniques like Accelerated Solvent Extraction (ASE) have shown significantly better performance than traditional methods.[5]
-
Compound Degradation: Alkaloids can degrade due to improper pH, high temperatures, or exposure to light during extraction and purification.[3]
-
Inefficient Purification: Significant loss can occur during purification steps like column chromatography or liquid-liquid extraction if the methodology is not optimized.
Q5: I am having difficulty separating this compound from yunaconitine. What is an effective method? A5: The separation of these structurally similar compounds is challenging. A highly effective technique is pH-zone-refining counter-current chromatography (CCC) . One documented method uses a two-phase solvent system of petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v) with triethylamine (TEA) in the upper organic phase and hydrochloric acid (HCl) in the lower aqueous phase. This pH gradient allows for the selective partitioning and separation of the alkaloids, yielding high-purity fractions of both compounds.[1]
Q6: Can I improve my yield by modifying the plant material itself? A6: Yes, biotechnological approaches can enhance alkaloid production. Strategies include:
-
Elicitation: Using elicitors (biotic or abiotic stressors) in plant tissue cultures can stimulate the secondary metabolic pathways responsible for alkaloid biosynthesis.
-
Metabolic Engineering: Overexpression of key genes or transcription factors involved in the alkaloid biosynthetic pathway can significantly increase the accumulation of the target compound.[6]
-
Hairy Root Cultures: Establishing hairy root cultures can provide a stable and continuous source of plant material with potentially higher concentrations of secondary metabolites.[6]
Data Presentation
Table 1: Comparison of General Alkaloid Extraction Techniques
This table compares modern and traditional extraction methods for alkaloids from various medicinal plants, highlighting the significant improvements in efficiency offered by newer technologies.
| Extraction Method | Mean Yield (%) | Purity (%) | Extraction Time (min) | Solvent Consumption | Environmental Impact |
| Accelerated Solvent Extraction (ASE) | 2.63 | 88.8 | 20 | Low | Minimal |
| Microwave-Assisted Extraction (MAE) | 2.50 | 88.2 | 25 | Low | Minimal |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Variable | Moderate | Low |
| Soxhlet Extraction | Lower than ASE/MAE | Variable | >240 | High | High |
| Maceration | Lowest | Variable | >1440 | High | High |
| Data adapted from a comparative study on various medicinal plants.[4][5] |
Table 2: Example Purification Yield of this compound
This table summarizes the results from a specific study on the purification of alkaloids from Aconitum vilmorinianum.
| Starting Material | Compound | Yield (mg) | Purity | Method |
| 2 g Crude Extract | This compound | 224 | >98.0% | pH-zone-refining CCC |
| 2 g Crude Extract | Yunaconitine | 841 | >98.0% | pH-zone-refining CCC |
| Data from a study by He et al., published in J Sep Sci.[1] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) and pH-Zone-Refining CCC
This protocol is an efficient method for extracting and purifying this compound.[1]
Part A: Accelerated Solvent Extraction (ASE)
-
Preparation: Dry and powder the roots of Aconitum vilmorinianum.
-
Optimization: Optimize ASE parameters using an orthogonal test design. Key parameters to consider are:
-
Extraction Solvent (e.g., Methanol, Ethanol)
-
Temperature
-
Pressure
-
Extraction Cycles
-
-
Extraction: Perform the extraction under the optimized conditions to obtain a crude alkaloid extract.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to yield the crude material.
Part B: pH-Zone-Refining Counter-Current Chromatography (CCC) Purification
-
Solvent System Preparation: Prepare a two-phase solvent system of petroleum ether/ethyl acetate/methanol/water (5:5:2:8, v/v/v/v).
-
Phase Modification: Add a retainer (e.g., 10 mM triethylamine) to the upper organic (stationary) phase and a displacer (e.g., 10 mM HCl) to the lower aqueous (mobile) phase.
-
Equilibration: Equilibrate the CCC instrument with the stationary phase.
-
Sample Loading: Dissolve the crude extract (e.g., 2 g) in a mixture of the upper and lower phases and inject it into the CCC system.
-
Elution: Perform the separation by pumping the mobile phase through the system at a defined flow rate, with the apparatus rotating at high speed (e.g., 850 rpm).
-
Fraction Collection: Continuously monitor the eluent's pH and UV absorbance. Collect fractions as the pH changes, indicating the elution of different alkaloid bands.
-
Analysis: Analyze the collected fractions using HPLC to identify and pool those containing high-purity this compound.
Protocol 2: General Acid-Base Alkaloid Extraction
This is a fundamental and widely applicable method for the selective extraction of alkaloids from a crude plant extract.[7][8]
-
Initial Extraction: Extract the powdered plant material with a slightly acidified polar solvent (e.g., methanol or ethanol with 1% HCl). This protonates the alkaloids, making them soluble in the polar solvent.
-
Solvent Removal: Evaporate the solvent to obtain a concentrated crude extract.
-
Acid-Base Partitioning: a. Re-dissolve the extract in an acidic aqueous solution (e.g., 2.5% HCl). b. Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities (oils, fats, pigments), which will move to the organic phase. Discard the organic phase. c. Basify the remaining aqueous phase to a pH of 9-10 using a base like ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. d. Perform a second liquid-liquid extraction with a non-polar organic solvent (e.g., chloroform or dichloromethane). The deprotonated alkaloids will now move into the organic phase.
-
Final Concentration: Collect the organic phase, wash it with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a total alkaloid extract. This extract can then be subjected to further chromatographic purification.
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. This compound | CAS:93460-55-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aktpublication.com [aktpublication.com]
- 5. aktpublication.com [aktpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Addressing matrix effects in the bioanalysis of 8-Deacetylyunaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 8-Deacetylyunaconitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample.[1][2][3] In the bioanalysis of this compound, these effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] This is a significant concern as it can compromise the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[4] Common sources of matrix effects in plasma or serum samples include phospholipids, salts, and proteins.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[1] The response of this compound in a post-spiked extracted blank matrix is compared to its response in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] Ideally, the MF should be between 0.8 and 1.2.
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): Simple and fast, but may not effectively remove phospholipids.[8][9]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT.[6][9]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by effectively removing phospholipids and other interferences.[9] Mixed-mode SPE can be particularly effective.[9]
-
-
Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting matrix components.[1][7] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[1][7] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in ionization.[1]
Q4: My assay is showing significant ion suppression for this compound. What are the immediate troubleshooting steps?
A4: If you observe significant ion suppression, consider the following:
-
Review your sample preparation method: If using PPT, consider switching to LLE or SPE to improve sample cleanup.[9]
-
Adjust your chromatography: Modify the gradient to better separate the analyte from the early-eluting, highly polar matrix components and late-eluting phospholipids.
-
Check for phospholipid co-elution: Phospholipids are a major cause of ion suppression.[6][8] Use specific MRM transitions for common phospholipids to check for co-elution with your analyte.
-
Dilute the sample: If the concentration of this compound is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering components.[5][7]
Troubleshooting Guides
Issue 1: Poor reproducibility of quality control (QC) samples.
| Possible Cause | Troubleshooting Action |
| Inconsistent Matrix Effects | Different lots of biological matrix can have varying levels of endogenous components, leading to inconsistent ion suppression or enhancement.[10][11] |
| Solution: Evaluate matrix effects across at least six different lots of blank matrix during method validation. If lot-to-lot variability is high, further optimization of sample cleanup is necessary. | |
| Inadequate Internal Standard | The internal standard may not be effectively tracking the variability in the analyte signal caused by matrix effects. |
| Solution: If not already using one, switch to a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS is the most effective way to compensate for matrix effects.[1][7] | |
| Sample Preparation Variability | Inconsistent execution of the sample preparation procedure can lead to varying levels of matrix components in the final extract. |
| Solution: Ensure the sample preparation protocol is well-defined and followed precisely. Consider automating the sample preparation process if possible. |
Issue 2: Low recovery of this compound.
| Possible Cause | Troubleshooting Action |
| Suboptimal Extraction Conditions | The pH or solvent choice in a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol may not be optimal for this compound. |
| Solution: Systematically evaluate different extraction solvents and pH conditions to maximize the recovery of this compound. For LLE, adjust the pH of the aqueous phase to ensure the analyte is in its neutral form.[6] | |
| Analyte Adsorption | This compound may be adsorbing to the collection tubes or well plates. |
| Solution: Use low-adsorption labware. Consider adding a small percentage of an organic solvent to the reconstitution solution. | |
| Analyte Instability | This compound may be degrading during sample processing. |
| Solution: Investigate the stability of this compound under the conditions of your sample preparation workflow (e.g., temperature, pH, light exposure).[12][13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and the internal standard into the extracted matrix at low and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike this compound and the internal standard into the blank biological matrix before extraction at low and high QC concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factors from the different lots of matrix should be ≤ 15%.
Protocol 2: Phospholipid Removal by Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge: Use a mixed-mode SPE cartridge. Condition with methanol followed by water.
-
Load the sample: Load the pre-treated plasma sample (e.g., diluted with an acidic solution).
-
Wash:
-
Wash 1: Use an acidic aqueous wash to remove polar interferences.
-
Wash 2: Use an organic solvent (e.g., methanol) to elute phospholipids.
-
-
Elute: Elute this compound using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
Caption: Bioanalytical workflow for this compound from sample preparation to data analysis.
Caption: Logical troubleshooting workflow for addressing matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
8-Deacetylyunaconitine stability issues in long-term storage
Welcome to the technical support center for 8-Deacetylyunaconitine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during the long-term storage and handling of this diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
There are conflicting recommendations from various suppliers regarding the optimal long-term storage temperature for this compound in its solid (powder) form. To ensure maximum stability, it is advisable to store the powder in a tightly sealed container at -20°C.[1][2] Some suppliers suggest storage at 2-8°C is acceptable for up to 24 months.[3][4]
Q2: How should I store this compound once it is dissolved in a solvent?
For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -80°C for up to one year to minimize degradation.[1][2] If making stock solutions in advance, storing them as aliquots at -20°C is generally acceptable for up to two weeks.[3][5] To prevent contamination and solvent evaporation, ensure the vials are sealed tightly.
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][5] For creating stock solutions, DMSO is commonly used.[1][2]
Q4: What are the likely causes of degradation of this compound?
Based on the general stability of diterpenoid alkaloids, the primary factors that can cause degradation of this compound are:
-
Temperature: Elevated temperatures can accelerate degradation.[3][4]
-
pH: Alkaloids are often sensitive to pH, with many being unstable in acidic conditions.[6][7]
-
Hydrolysis: The ester linkage at the C-8 position in the parent compound, yunaconitine, is susceptible to hydrolysis. While this compound has already undergone deacetylation at this position, other ester groups in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound stock solution. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Before use, allow aliquots to equilibrate to room temperature for at least one hour.[3][5] - Perform a purity check of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound has degraded into one or more new products. | - Review storage conditions (temperature, light exposure). - Check the pH of the solvent or buffer used. - Consider the possibility of hydrolysis, oxidation, or other chemical transformations. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. |
| Precipitate forms in the stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures, or the concentration may be too high. | - Gently warm the vial and sonicate to redissolve the precipitate.[1][2] - Consider preparing a more dilute stock solution. - Ensure the correct solvent is being used. |
| Discoloration of the powder or solution. | This could be a sign of degradation or contamination. | - Do not use the discolored material. - Obtain a fresh batch of the compound. - Review handling and storage procedures to prevent future occurrences. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [1][2] |
| Powder | 2-8°C | Up to 24 months | [3][5] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
| In Solvent (Aliquots) | -20°C | Up to 2 weeks | [3][5] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector
-
LC-MS/MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 60°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to direct sunlight for 24, 48, and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Identification of Degradation Products:
-
Analyze the stressed samples using LC-MS/MS to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Use the fragmentation patterns to elucidate the structures of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:93460-55-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling Analgesic Potency: A Comparative Analysis of 8-Deacetylyunaconitine and Yunaconitine
A detailed examination of the analgesic properties of 8-Deacetylyunaconitine and yunaconitine reveals nuanced differences in their potency, offering valuable insights for researchers and drug development professionals in the field of pain management. While direct comparative studies are limited, analysis of their analogs and related C19-diterpenoid alkaloids provides a strong foundation for understanding their potential therapeutic efficacy.
This guide synthesizes available experimental data to objectively compare the analgesic performance of these two compounds, detailing the methodologies employed in key experiments and illustrating the implicated signaling pathways.
Quantitative Comparison of Analgesic Potency
The analgesic potency of diterpenoid alkaloids is often evaluated using the acetic acid-induced writhing test in mice, a model for visceral pain. This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid. The potency is typically expressed as the ED50, which is the dose of a drug that is effective in producing a 50% maximal response.
A study evaluating a series of C19-diterpenoid alkaloids, including derivatives of yunaconitine, provides the most relevant data for this comparison. While this compound was not directly tested, a closely related analog, 8-O-deacetyl-8-O-ethylcrassicauline A, was synthesized from yunaconitine and evaluated. The results, presented in the table below, offer a quantitative comparison of the analgesic potency of these and other related compounds.
| Compound | Animal Model | ED50 (mg/kg) | Reference Compound(s) and ED50 (mg/kg) |
| 8-O-deacetyl-8-O-ethylcrassicauline A | Acetic acid-induced writhing in mice (s.c.) | 0.0972 | Lappaconitine: 3.50, Crassicauline A: 0.0480 |
| 8-O-ethylyunaconitine | Acetic acid-induced writhing in mice (s.c.) | 0.0591 | Lappaconitine: 3.50, Crassicauline A: 0.0480 |
Data sourced from a study on the structure-analgesic activity relationship of C(18)- and C(19)-diterpenoid alkaloids[1].
The data indicates that both 8-O-deacetyl-8-O-ethylcrassicauline A and 8-O-ethylyunaconitine are potent analgesics, with ED50 values significantly lower than that of the reference drug lappaconitine[1]. Notably, 8-O-ethylyunaconitine demonstrated the highest potency among the tested yunaconitine analogs in this specific assay[1].
Experimental Protocols
The following is a detailed methodology for the acetic acid-induced writhing test, a standard preclinical model for assessing the analgesic effects of novel compounds.
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of a test compound by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.
Animals: Male Kunming mice, weighing between 18-22g, are typically used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized to the experimental environment before testing.
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test compounds (e.g., this compound, yunaconitine, or their analogs) are administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses. The control group receives the vehicle.
-
After a predetermined period (e.g., 20 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with a 0.6% solution of acetic acid.
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a set period, usually 15-20 minutes.
-
The percentage of analgesic activity (inhibition of writhing) is calculated for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
The ED50 value is then calculated from the dose-response curve.
Signaling Pathways in Aconitine-Induced Analgesia
The precise signaling pathways for this compound and yunaconitine are not yet fully elucidated. However, research on the parent compound, aconitine, and other C19-diterpenoid alkaloids points to the involvement of several key pathways in their analgesic effects. The following diagrams illustrate these proposed mechanisms.
Caption: Proposed analgesic signaling pathways for aconitine and its derivatives.
The analgesic action of aconitine-like compounds is believed to be multifactorial. They are known to modulate the activity of voltage-gated sodium channels, which are crucial for the transmission of pain signals. Additionally, studies suggest their interaction with the endocannabinoid system, specifically through the activation of cannabinoid receptors CB1 and CB2[2]. Modulation of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociception, is another proposed mechanism. Furthermore, the p38 MAPK signaling pathway has been implicated in the cellular effects of aconitine, potentially contributing to its analgesic properties[3].
Caption: Experimental workflow for the acetic acid-induced writhing test.
This workflow provides a standardized approach to assess and quantify the peripheral analgesic effects of test compounds, forming the basis for the quantitative data presented in this guide.
References
- 1. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 8-Deacetylyunaconitine on Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of 8-Deacetylyunaconitine (8-DA) on voltage-gated sodium channels with that of established sodium channel modulators. The information presented herein is supported by experimental data from electrophysiological studies to assist researchers in evaluating the potential of 8-DA as a pharmacological tool or therapeutic agent.
Introduction to Sodium Channel Modulation
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] These channels transition between resting, open, and inactivated states to control the influx of sodium ions.[1] Pharmacological modulation of these channels is a key strategy for a variety of therapeutic areas, including the management of pain, epilepsy, and cardiac arrhythmias.[1][2]
Aconitum alkaloids, a class of compounds to which this compound belongs, are known to exert their effects by modulating sodium channels.[3] These alkaloids are generally categorized into two groups based on their action: channel activators and channel blockers.[3][4] Diester-type alkaloids, such as aconitine, are potent activators that lock the channel in an open state, leading to persistent sodium influx and cellular hyperexcitability.[3][5] In contrast, monoester-type alkaloids typically act as channel blockers.[3] The specific action of 8-DA on sodium channels is critical to understanding its pharmacological and toxicological profile.
Comparative Analysis of Sodium Channel Modulators
To validate the mechanism of action of this compound, its effects on sodium channels can be compared with well-characterized modulators. This section provides a summary of the effects of 8-DA (based on the known actions of related Aconitum alkaloids) and three established sodium channel blockers: Lidocaine, Flecainide, and Carbamazepine.
Quantitative Comparison of Inhibitory Potency
Table 1: IC50 Values for Sodium Channel Blockade (Peak Current)
| Compound | Channel Subtype | Cell Line | IC50 (µM) | Channel State Preference |
| Lidocaine | TTXr Nav | DRG Neurons | 210 (tonic block) | Inactivated > Resting |
| Nav1.5 | HEK-293 | 20 (inactivated state at -80mV) | Inactivated | |
| Nav1.7 | - | - | Binds to open and/or inactivated states | |
| Flecainide | rNav1.4 | HEK-293t | 365 (resting state) | Open > Inactivated > Resting |
| Nav1.5 | Xenopus oocytes | 345 (resting), 7.4 (use-dependent) | Open/Activated | |
| hNav1.5 | - | 10.7 | - | |
| Carbamazepine | Neuronal Nav | - | ~25 (inactivated state) | Inactivated |
| Nav (peak) | Neuro-2a | 56 | Inactivated > Resting | |
| Nav (late) | Neuro-2a | 18 | Inactivated |
Note: IC50 values can vary depending on the experimental conditions, including the specific channel subtype, cell expression system, and the voltage protocol used.
Experimental Protocols for Mechanism Validation
The gold-standard technique for characterizing the interaction of a compound with voltage-gated sodium channels is the patch-clamp electrophysiology method.[6] This technique allows for the direct measurement of ion channel currents in live cells.
Whole-Cell Patch-Clamp Protocol
This protocol is used to measure the macroscopic current flowing through the entire population of sodium channels on a cell membrane.
Objective: To determine the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents.
Materials:
-
Cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably transfected with Nav1.5)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH)
-
External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH)
-
This compound stock solution and perfusion system
Procedure:
-
Culture cells to an appropriate confluency on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of this compound applied via the perfusion system.
-
Analyze the data to determine the effect of the compound on peak current amplitude (to calculate IC50), voltage-dependence of activation and inactivation, and channel kinetics (e.g., time to peak, inactivation time constant).
State-Dependent Block Protocol
To investigate if this compound preferentially binds to a specific channel state (resting, open, or inactivated), the following protocols can be employed:
-
Resting State Block: Hold the membrane at a very negative potential (e.g., -140 mV) to ensure most channels are in the resting state. Apply the compound and then give a single depolarizing pulse to measure the current. A reduction in current indicates a block of the resting state.
-
Inactivated State Block: Hold the membrane at a depolarized potential where a significant fraction of channels are inactivated (e.g., -70 mV). Apply the compound and measure the current reduction.
-
Use-Dependent (Open State) Block: Apply a train of short depolarizing pulses at a high frequency (e.g., 10 Hz). Compounds that preferentially bind to the open state will show a cumulative block with each pulse.
Visualizing Mechanisms and Workflows
Signaling Pathway of Sodium Channel Modulation
The following diagram illustrates the different states of a voltage-gated sodium channel and the potential points of intervention for a modulating compound like this compound.
Caption: State transitions of a voltage-gated sodium channel and potential binding sites for a modulator.
Experimental Workflow for Validating Mechanism of Action
The workflow for characterizing the effect of a novel compound on sodium channels is depicted below.
Caption: Workflow for electrophysiological validation of a sodium channel modulator.
Conclusion
Validating the mechanism of action of this compound on sodium channels requires rigorous electrophysiological investigation. Based on the known properties of related Aconitum alkaloids, 8-DA is expected to be a potent modulator of these channels, acting as either an activator or a blocker. By employing the detailed patch-clamp protocols outlined in this guide and comparing the resulting data with that of well-characterized sodium channel modulators like lidocaine, flecainide, and carbamazepine, researchers can elucidate the precise mechanism of action of this compound. This will be a critical step in determining its potential for future development as a pharmacological tool or therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. An update of pharmacology, efficacy, and safety of vonoprazan in acid-related disorders | Semantic Scholar [semanticscholar.org]
- 3. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Aconite, in 4.50 from Paddington: Continuous Activation of Voltage-Gated Sodium Channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Deacetylyunaconitine vs. Other Aconitum Alkaloids: A Comparative Toxicity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of 8-deacetylyunaconitine and other prominent Aconitum alkaloids. The information presented is supported by available experimental data to aid in research and drug development involving these compounds.
Executive Summary
Comparative Toxicity Data
The acute toxicity of Aconitum alkaloids is typically expressed as the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. The following table summarizes the available LD50 values for several key Aconitum alkaloids in mice. It is important to note that the route of administration significantly impacts the toxicity.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |
| Aconitine | Mouse | Intravenous | 0.100[1] |
| Intraperitoneal | 0.270[1] | ||
| Oral | 1.0[1] | ||
| Hypaconitine | Mouse | Intraperitoneal | ~0.15[2] |
| Lappaconitine | Mouse | Intraperitoneal | ~5.0[2] |
| Rat | Oral | 20[3] | |
| Mouse | Oral | 32.4[3] | |
| Yunaconitine | Mouse | Oral | 2.13 (in wild-type FVB mice)[4] |
| Mouse | Oral | 0.24 (in Mdr1a-/- mice, deficient in P-glycoprotein)[4] | |
| This compound | Mouse | Oral / Intraperitoneal | Data not available in reviewed literature |
Note: The toxicity of yunaconitine is significantly increased in mice lacking P-glycoprotein, suggesting its transport by this protein is a key factor in its detoxification.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary toxic mechanism of many Aconitum alkaloids, including aconitine and likely its congeners, is their interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of tissues like the heart, nerves, and muscles.[5][6][7] These alkaloids bind to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel.[5] This prolonged sodium influx causes membrane depolarization, leading to arrhythmias, paralysis, and other toxic effects.[6]
Experimental Protocols: Acute Oral Toxicity (LD50) Determination
The following is a generalized experimental protocol for determining the acute oral toxicity (LD50) of a substance, adapted from the OECD Guidelines for the Testing of Chemicals (e.g., TG 420, 423, 425).[4][5][6]
Test Animals
-
Species and Strain: Healthy, young adult mice (e.g., Kunming or BALB/c strain) or rats (e.g., Sprague-Dawley or Wistar strain) are commonly used.
-
Sex: Typically, one sex is used, preferably females as they are often more sensitive.
-
Weight: Animals should be of a uniform weight (e.g., 18-22 g for mice).
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard laboratory diet and water, except for the brief fasting period before dosing.
Preparation of the Test Substance
-
The test substance (e.g., this compound) should be dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% solution of carboxymethyl cellulose). The vehicle should be non-toxic at the volume administered.
Administration of Doses
-
Fasting: Food, but not water, should be withheld for 3-4 hours for mice before administration of the test substance.
-
Dose Levels: A preliminary range-finding study with a small number of animals is often conducted to determine the appropriate dose range. Subsequently, several dose groups are established. The number of dose groups and the spacing of doses will depend on the specific OECD guideline being followed.
-
Route of Administration: For oral toxicity, the substance is administered by gavage using a stomach tube.
-
Volume: The volume administered should be kept constant across all dose levels and should not exceed 1 mL/100g of body weight for aqueous solutions in rodents.[5]
Observation
-
Observation Period: Animals are observed for a total of 14 days.
-
Frequency of Observation:
-
Closely observe for the first 30 minutes after dosing.
-
Periodically during the first 24 hours (with special attention during the first 4 hours).
-
Daily thereafter for the remainder of the 14-day period.
-
-
Parameters to Observe:
-
Changes in skin and fur, eyes, and mucous membranes.
-
Respiratory, circulatory, autonomic, and central nervous system effects.
-
Somatomotor activity and behavior patterns.
-
Signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Mortality: The time of death should be recorded.
-
Data Analysis
-
The number of mortalities in each dose group is recorded.
-
The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
The following flowchart outlines the general workflow for an acute oral toxicity study.
Conclusion
While a direct LD50 value for this compound remains to be determined, its structural similarity to yunaconitine suggests it possesses significant toxicity. The provided data on related Aconitum alkaloids highlights the high acute toxicity of this class of compounds, primarily mediated through their action on voltage-gated sodium channels. Researchers and drug development professionals should exercise extreme caution when handling these alkaloids and conduct thorough toxicological assessments. The detailed experimental protocol for LD50 determination provided in this guide serves as a foundational methodology for such evaluations, emphasizing the importance of adhering to established guidelines to ensure data quality and animal welfare. Further research is warranted to elucidate the specific toxicological profile of this compound to better understand its potential risks and therapeutic window.
References
- 1. This compound | CAS#:93460-55-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Aconitum vilmorinianum Kom.: A review of its traditional uses, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. New norditerpenoid alkaloids from Aconitum vilmorinianum Komarov [ouci.dntb.gov.ua]
Comparative Guide to Analytical Methods for the Quantification of 8-Deacetylyunaconitine and Related Aconitum Alkaloids
This guide provides a comparative overview of analytical methodologies for the quantification of 8-Deacetylyunaconitine and other structurally related Aconitum alkaloids. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this document compiles and compares data from validated methods for similar compounds, offering valuable insights for researchers, scientists, and drug development professionals. The primary methods discussed are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which has become the standard for the sensitive and specific determination of these toxic alkaloids.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various LC-MS/MS and UPLC-MS/MS methods developed for the simultaneous determination of multiple Aconitum alkaloids. This data provides a benchmark for what can be expected in terms of linearity, precision, accuracy, and sensitivity for the analysis of this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy (%) | LLOQ/LOD | Matrix | Reference |
| UPLC-MS/MS | 19 Aconitum alkaloids | > 0.99 | < 9.1% | ±9% | Not Specified | Human Blood & Urine | [1] |
| LC-MS/MS | Aconitine, Mesaconitine, Hypaconitine, Bulleyaconitine, Lappaconitine | > 0.99 | < 7% | 81.5 - 96.4% | 0.02 µg/mL (LOD) | Human Urine | [2] |
| LC-MS/MS | Yunaconitine, Crassicauline A, Foresaconitine | Not Specified | Not Specified | Not Specified | 0.03 ng/mL (LOD for Yunaconitine) | Urine | [3] |
| LC-MS/MS | 6 Aconitum alkaloids | ≥ 0.994 | < 25% at LLOQ, < 10% at other levels | ±30% at LLOQ, ±20% at other levels | Not Specified | Spice Powders | [4] |
| UHPLC-MS/MS | Yunaconitine and 6 other Aconitum alkaloids | "Excellent" | "Excellent" | "Excellent" | Not Specified | Aconites & Aconite-containing drugs | [5] |
| UPLC-MS/MS | Aconitine, Mesaconitine, Hypaconitine and 5 metabolites | Not Specified | Not Specified | Not Specified | 0.125 nmol/L (Lower limit of linear range) | Rat Blood | [6] |
Experimental Protocols
Below are generalized experimental protocols for the analysis of Aconitum alkaloids using LC-MS/MS and UPLC-MS/MS, based on methodologies reported in the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
A common sample preparation technique for complex matrices like blood and urine involves solid-phase extraction to remove interferences and concentrate the analytes.
-
Objective: To isolate Aconitum alkaloids from the biological matrix.
-
Materials: Oasis MCX µElution plates or cartridges, conditioning solvents (e.g., methanol), washing solvents (e.g., water, methanol), elution solvent (e.g., 5% ammonia in methanol).[1][3]
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted urine or blood plasma) onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interfering substances.
-
Elute the alkaloids with an appropriate solvent (e.g., ammoniated methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a widely used technique for the separation and detection of Aconitum alkaloids.
-
Objective: To chromatographically separate the target alkaloids and quantify them using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][5]
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume: Usually between 5 and 20 µL.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for Aconitum alkaloids.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.[2] For example, for aconitine, the transition m/z 646 → 586 might be monitored.[2]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of analytical method cross-validation and a general experimental workflow for the analysis of this compound.
Caption: Cross-validation workflow for analytical methods.
Caption: General experimental workflow for analysis.
References
- 1. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of three aconitum alkaloids in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Rapid determination of yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Aconitine's Analgesic Effects Across Preclinical Pain Models
Disclaimer: This guide provides a comparative analysis of the analgesic effects of Aconitine (AC), a primary bioactive alkaloid found in Aconitum species and a compound structurally related to 8-Deacetylyunaconitine. Due to a lack of available experimental data for this compound in the referenced literature, this document utilizes Aconitine as a proxy to demonstrate analgesic evaluation in various animal pain models. The findings presented here are intended to serve as a reference for researchers, scientists, and drug development professionals interested in the preclinical assessment of analgesic compounds.
Data Presentation: Efficacy in Nociceptive Models
The analgesic properties of Aconitine have been evaluated in several well-established animal models of pain, each designed to mimic different aspects of clinical pain, including acute thermal pain, visceral pain, and inflammatory pain. The following tables summarize the quantitative data from these studies, comparing the effects of Aconitine at different dosages with a vehicle control and a standard non-steroidal anti-inflammatory drug (NSAID), Aspirin.
Table 1: Hot Plate Test - Acute Thermal Pain
The hot plate test is a common model for assessing the response to acute thermal stimuli, primarily reflecting centrally mediated analgesia.[1][2] The data below shows the percentage increase in pain threshold, indicating the analgesic effect.
| Treatment Group | Dosage (Oral) | Mean Reaction Time (sec) | Pain Threshold Increase (%) |
| Control | - | - | - |
| Aconitine (AC) | 0.3 mg/kg | - | 17.12% |
| Aconitine (AC) | 0.9 mg/kg | 7.6 | 20.27% |
| Aspirin | 200 mg/kg | 5.0 | 19.21% |
Data sourced from studies on mice.[1][2][3]
Table 2: Acetic Acid-Induced Writhing Test - Visceral Pain
This model induces visceral pain through chemical irritation, and a reduction in the number of "writhes" (abdominal constrictions) indicates peripheral and/or central analgesic activity.[1][2]
| Treatment Group | Dosage (Oral) | Mean Number of Writhes (15 min) | Inhibition Rate (%) |
| Control | - | 28.83 ± 11.53 | - |
| Aconitine (AC) | 0.3 mg/kg | 9.17 ± 5.88 | 68% |
| Aconitine (AC) | 0.9 mg/kg | 7.00 ± 5.14 | 76% |
| Aspirin | 200 mg/kg | 7.17 ± 3.66 | 75% |
Data represents mean ± SD for a group of six mice.[2] Aconitine at 0.9 mg/kg showed a similar analgesic effect to 200 mg/kg of aspirin in this model.[1][2]
Table 3: Formalin Test - Inflammatory Pain
The formalin test is a model of persistent pain that has two distinct phases.[2] Phase I (0-10 minutes) is characterized by neurogenic pain from direct C-fiber activation, while Phase II (15-60 minutes) involves inflammatory pain mechanisms.[1][2] NSAIDs are typically more effective in attenuating the second phase.[2]
| Treatment Group | Dosage (Oral) | Inhibition of Paw Licking Time - Phase I (%) | Inhibition of Paw Licking Time - Phase II (%) |
| Aconitine (AC) | 0.3 mg/kg | 33.23% | 36.08% |
| Aconitine (AC) | 0.9 mg/kg | 20.25% | 32.48% |
| Aspirin | 200 mg/kg | 32.03% | 48.82% |
Data from oral administration 1 hour before formalin injection.[2][3][4]
Table 4: CFA-Induced Inflammatory Pain Model
Complete Freund's Adjuvant (CFA) induces a more chronic inflammatory state, and the improvement in pain threshold is a measure of anti-hyperalgesic efficacy.[1][4]
| Treatment Group | Dosage (Oral) | Improvement in Pain Threshold (%) |
| Aconitine (AC) | 0.3 mg/kg | 131.33% |
| Aspirin | 200 mg/kg | 152.03% |
In this chronic model, Aconitine demonstrated an improvement in pain threshold similar to that of aspirin.[1][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the methodologies described in the cited studies for the evaluation of analgesic compounds.
Hot Plate Assay Protocol
This method is used to evaluate the analgesic effects of compounds against acute thermal pain.[1]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C.
-
Animals: Mice are typically used for this assay.
-
Procedure:
-
Animals are placed individually on the heated surface of the plate.
-
The latency to the first sign of nociception is recorded. This is usually indicated by the licking of a hind paw or jumping.[1]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered (e.g., orally) at a predetermined time before placing the animal on the hot plate.
-
The increase in latency time is calculated as an index of analgesia.
-
Acetic Acid-Induced Writhing Assay Protocol
This test is a chemical method for inducing visceral pain and is used to screen for peripheral and central analgesic activity.[1]
-
Inducing Agent: A 0.6% v/v solution of acetic acid is prepared.[1][2]
-
Animals: Mice are commonly used.
-
Procedure:
-
The test compound, standard drug (e.g., aspirin), or vehicle is administered to different groups of animals.
-
After a set absorption time (e.g., 30-60 minutes), the acetic acid solution is injected intraperitoneally.
-
Immediately after injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a specific contraction of the body characterized by abdominal muscle contractions, stretching, and extension of the hind limbs) is counted for a defined period, typically 15 minutes.[2]
-
The percentage inhibition of writhing is calculated by comparing the treated groups to the control group.
-
Formalin Test Protocol
This model is used to assess analgesic activity in a persistent pain model with both neurogenic and inflammatory components.[5]
-
Inducing Agent: A dilute solution of formalin (e.g., 1-5%) in saline.
-
Animals: Mice or rats can be used.
-
Procedure:
-
The test compound or vehicle is administered prior to the formalin injection.
-
A small volume of the formalin solution is injected subcutaneously into the dorsal or plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded by an observer.
-
Observations are recorded in two distinct phases:
-
The analgesic effect is quantified as the reduction in the duration of paw licking in each phase compared to the control group.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Analgesic Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential analgesic compounds in animal models.
Caption: A generalized workflow for screening analgesic compounds in animal models.
Simplified Pain Signaling Pathway
This diagram outlines the basic ascending pathway of pain transmission from the periphery to the brain and indicates potential sites of action for different classes of analgesics.
Caption: Simplified diagram of the ascending pain signaling pathway.
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
A Head-to-Head Comparison of 8-Deacetylyunaconitine and Morphine for Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and more effective analgesics, natural compounds present a promising frontier. Among these, 8-Deacetylyunaconitine, a C19-diterpenoid alkaloid derived from the Aconitum species, has garnered interest for its potential pain-relieving properties. This guide provides a comprehensive head-to-head comparison of this compound and the standard-of-care opioid analgesic, morphine. This objective analysis is supported by available preclinical data to inform future research and drug development endeavors.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and morphine are mediated by distinct molecular mechanisms, offering different avenues for therapeutic intervention.
This compound , like other aconitine alkaloids, primarily exerts its analgesic effects through the modulation of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are critical for the initiation and propagation of action potentials in neurons, including those involved in pain signaling. Aconitine and its derivatives have been shown to bind to site II of the alpha-subunit of these channels, leading to a persistent activation and subsequent depolarization of the neuronal membrane.[2] This sustained depolarization can ultimately lead to a blockade of neuronal conduction in pain pathways, resulting in an analgesic effect. Some less toxic monoester Aconitum alkaloids have been shown to block voltage-dependent sodium channels, exhibiting a use-dependent inhibition of neuronal activity.[2]
In contrast, morphine , the archetypal opioid analgesic, acts primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors located throughout the central and peripheral nervous systems. Upon binding, morphine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels. This results in hyperpolarization of neurons and a decrease in the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals.
Quantitative Comparison of Analgesic Efficacy
Direct comparative studies of this compound and morphine are limited. However, data from preclinical studies on aconitine and its analogues in established analgesic models, such as the hot plate test and the acetic acid-induced writhing test, provide a basis for comparison with historical data for morphine.
It is crucial to note that the following data is compiled from different studies and direct, side-by-side experimental comparisons may yield different results.
| Compound | Test | Animal Model | ED50 / Effective Dose | Source |
| Aconitine | Hot Plate Test | Mice | 0.3 mg/kg (17.12% increase in pain threshold) 0.9 mg/kg (20.27% increase in pain threshold) | [4] |
| Aconitine | Acetic Acid Writhing Test | Mice | 68% inhibition at 0.3 mg/kg 76% inhibition at 0.9 mg/kg | [4] |
| 3,15-Diacetylbenzoylaconine | Hot Plate Test | Mice | 3.50 mg/kg (sc) | [5] |
| 3,15-Diacetylbenzoylaconine | Acetic Acid Writhing Test | Mice | 2.76 mg/kg (sc) | [5] |
| Morphine | Hot Plate Test | Mice | - | No specific ED50 found in the provided results. |
| Morphine | Acetic Acid Writhing Test | Mice | - | No specific ED50 found in the provided results. |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of analgesic activity.
Hot Plate Test
This method is used to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A bottomless glass cylinder is placed on the surface to confine the animal.
-
Animals: Male ICR mice (20-25 g) are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., this compound) or the standard drug (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
-
Data Analysis: The analgesic effect is expressed as the increase in the latency of the response compared to the baseline or a vehicle-treated control group. The percentage of maximal possible effect (% MPE) can also be calculated.
Acetic Acid-Induced Writhing Test
This test is a chemical pain model used to evaluate peripheral analgesic activity.
-
Induction of Writhing: An intraperitoneal (i.p.) injection of a dilute solution of acetic acid (e.g., 0.6% v/v) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Procedure:
-
Animals are divided into groups: a control group (vehicle), a standard group (e.g., morphine or a non-steroidal anti-inflammatory drug), and one or more test groups receiving different doses of the compound of interest (e.g., this compound).
-
The test compound or standard drug is administered (e.g., i.p. or orally) a set time (e.g., 30 minutes) before the injection of acetic acid.
-
Following the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes is counted for a specific period (e.g., 15-30 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The analgesic activity is determined by the reduction in the number of writhes in the treated groups compared to the control group. The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental flow, the following diagrams are provided.
Conclusion and Future Directions
The available preclinical data suggests that this compound and its analogues possess significant analgesic properties, albeit through a mechanism of action distinct from that of morphine. The modulation of voltage-gated sodium channels presents a compelling alternative to opioid receptor agonism for pain management. However, the narrow therapeutic window and potential for toxicity associated with aconitine alkaloids remain a significant hurdle for clinical development.[1]
Future research should focus on:
-
Direct, well-controlled head-to-head comparative studies of this compound and morphine to provide a more definitive assessment of their relative potencies and efficacies.
-
In-depth toxicological profiling of this compound to better understand its safety profile.
-
Structure-activity relationship (SAR) studies to identify derivatives with an improved therapeutic index, retaining analgesic efficacy while minimizing toxicity.
By addressing these key areas, the therapeutic potential of this compound and related compounds as novel, non-opioid analgesics can be more thoroughly evaluated, potentially leading to new and safer options for the management of pain.
References
- 1. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of P-glycoprotein in 8-Deacetylyunaconitine Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of P-glycoprotein (P-gp) in the pharmacokinetics of 8-Deacetylyunaconitine, a diterpenoid alkaloid. Due to the limited availability of direct studies on this compound's interaction with P-gp, this guide leverages extensive experimental data on its close structural analog, Yunaconitine (YAC), as a primary comparator to validate the potential role of P-gp. The guide also includes pharmacokinetic data for this compound from a study in rats and compares its profile with known P-gp substrates and inhibitors.
Executive Summary
P-glycoprotein, an efflux transporter, is a critical determinant in the absorption, distribution, and elimination of many xenobiotics. Evidence from studies on the structurally similar compound Yunaconitine strongly suggests that this compound is also a substrate for P-gp. In vitro and in vivo studies on Yunaconitine demonstrate that inhibition or absence of P-gp dramatically increases its intracellular concentration and systemic exposure, leading to enhanced efficacy and toxicity. This guide presents the available data, detailed experimental protocols, and visual workflows to aid researchers in understanding and investigating the impact of P-gp on the pharmacokinetics of this compound and similar compounds.
Data Presentation
The following tables summarize the key pharmacokinetic and in vitro transport data for this compound, its analogue Yunaconitine, and well-established P-gp substrates and inhibitors.
Table 1: In Vitro P-glycoprotein Interaction Data for Yunaconitine in Caco-2 Cell Monolayers
| Compound | Concentration | P-gp Inhibitor | Efflux Ratio | Fold Decrease in Efflux |
| Yunaconitine | Not Specified | None | 20.41 | - |
| Yunaconitine | Not Specified | Verapamil | 1.07 | 19.1[1] |
Table 2: In Vivo Pharmacokinetic and Toxicity Data for Yunaconitine in Wild-Type (WT) and P-gp Knockout (Mdr1a-/-) Mice
| Parameter | Yunaconitine in WT Mice | Yunaconitine in Mdr1a-/- Mice | Fold Change |
| LD50 (mg/kg) | 2.13 | 0.24 | 8.9-fold decrease[1] |
| Brain Accumulation (30 min post-oral admin) | Baseline | 12-fold increase | 12x |
| Brain Accumulation (120 min post-oral admin) | Baseline | 19-fold increase | 19x[1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | AUC(0-t) (ng/mL*h) | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) |
| Intravenous | 0.1 mg/kg | 73.0 ± 24.6 | - | 4.5 ± 1.7 | - |
| Oral | 5 mg/kg | 1770.0 ± 530.6 | Not Specified | 3.2 ± 0.7 | 48.5[2] |
Table 4: Pharmacokinetic Parameters of Known P-gp Substrates and Inhibitors (for comparative purposes)
| Compound | Role | Species | AUC Change with P-gp Inhibition | Cmax Change with P-gp Inhibition | Reference |
| Digoxin | Substrate | Human | ↑ (1.5 to 2-fold with Verapamil) | ↑ | [3][4] |
| Verapamil | Inhibitor/Substrate | Human | - | - | [5] |
| Vinblastine | Substrate | Mouse (Mdr1a-/-) | ↑ | ↑ | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Caco-2 Permeability Assay
This protocol is a standard method to assess the potential for a compound to be a P-gp substrate.
-
Cell Culture:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
The transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is added to both the apical (upper) and basolateral (lower) chambers of the Transwell® plate.
-
The test compound (e.g., this compound or Yunaconitine) is added to the donor chamber (apical for A-to-B transport; basolateral for B-to-A transport).
-
To assess the role of P-gp, the experiment is repeated in the presence of a known P-gp inhibitor, such as Verapamil, in both chambers.
-
Samples are collected from the receiver chamber at specified time points and the concentration of the test compound is determined using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is indicative of active efflux.
-
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
In Vivo Pharmacokinetic Study in Mdr1a-/- Mice
This protocol is designed to evaluate the impact of P-gp on the pharmacokinetics of a compound in a living organism.
-
Animal Models:
-
Male Mdr1a gene knockout (Mdr1a-/-) mice and their corresponding wild-type (FVB) counterparts are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Drug Administration and Sampling:
-
A single dose of the test compound is administered to both Mdr1a-/- and wild-type mice via the desired route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at predetermined time points via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., brain, liver, kidneys) are collected.
-
-
Sample Analysis:
-
The concentration of the test compound in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
-
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), half-life (t1/2), and clearance (CL) are calculated using non-compartmental analysis.
-
Statistical comparisons of the pharmacokinetic parameters between the Mdr1a-/- and wild-type groups are performed to determine the significance of P-gp's role.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflows and the proposed mechanism of P-gp-mediated transport of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Application of permeability-limited physiologically-based pharmacokinetic models: part II - prediction of P-glycoprotein mediated drug-drug interactions with digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
A comparative review of the pharmacology of C19-diterpenoid alkaloids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Pharmacological Landscape of C19-Diterpenoid Alkaloids, Supported by Experimental Data and Methodologies.
C19-diterpenoid alkaloids, a complex class of natural compounds primarily found in plant genera such as Aconitum and Delphinium, have long been recognized for their potent and diverse pharmacological activities. These activities range from pronounced toxicity to significant analgesic, anti-inflammatory, and cardiotonic effects. This comparative guide provides a comprehensive overview of the pharmacology of selected C19-diterpenoid alkaloids, presenting quantitative data for toxicity and efficacy, detailed experimental protocols for key assays, and visual representations of their underlying molecular mechanisms.
Comparative Analysis of Pharmacological Data
The therapeutic potential of C19-diterpenoid alkaloids is intrinsically linked to their dose-dependent effects, with a narrow therapeutic window often separating efficacy from toxicity. A summary of the median lethal dose (LD50) and median effective dose (ED50) for various pharmacological activities of prominent C19-diterpenoid alkaloids is presented in Table 1. This data highlights the varying potency and therapeutic indices among different compounds within this class.
Table 1: Comparative Pharmacological Data of Selected C19-Diterpenoid Alkaloids
| Alkaloid | Pharmacological Effect | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) |
| Aconitine | Toxicity | Mouse | Intraperitoneal | 0.3 | - |
| Analgesic | Mouse | - | - | 0.097 | |
| Crassicauline A | Analgesic | Mouse | Subcutaneous | - | 0.0480[1][2] |
| 8-O-deacetyl-8-O-ethylcrassicauline A | Analgesic | Mouse | Subcutaneous | - | 0.0972[1][2] |
| Yunaconitine | Toxicity | Mouse | Oral | 2.97[2] | - |
| 8-O-ethylyunaconitine | Analgesic | Mouse | Subcutaneous | - | 0.0591[1][2] |
| Lappaconitine | Analgesic | Mouse | Subcutaneous | - | 3.50[1][2] |
| Bulleyaconitine A | Toxicity | Mouse | - | 0.92[2] | - |
| Karacoline | Toxicity | Mouse | Intraperitoneal | 298[2] | - |
| Toxicity | Mouse | Intravenous | 51.5[2] | - |
Note: The specific assay for analgesic effect for all compounds listed with an ED50 is the acetic acid-induced abdominal constriction assay in mice.
Key Experimental Protocols
The pharmacological data presented in this review are derived from standardized experimental models. The following are detailed protocols for the key assays used to determine the toxicity and efficacy of C19-diterpenoid alkaloids.
Acute Toxicity Assessment: Determination of Median Lethal Dose (LD50)
The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to be lethal to 50% of a tested animal population.
Experimental Protocol:
-
Animal Selection: Healthy, adult mice (e.g., Kunming or ICR strain) of a specific weight range (e.g., 18-22 g) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to several groups (typically 5-6 groups) with a sufficient number of animals per group (e.g., 10). A range of doses of the test alkaloid, dissolved in a suitable vehicle (e.g., saline, DMSO), is administered to the respective groups, typically via the intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.
-
Observation: Following administration, animals are observed continuously for the first few hours and then periodically over a 24-hour period for signs of toxicity and mortality.
-
Data Analysis: The number of deceased animals in each group is recorded. The LD50 value and its 95% confidence interval are then calculated using appropriate statistical methods, such as the Bliss method or Probit analysis. The up-and-down procedure is a refined method that can also be used to estimate the LD50 with fewer animals[3][4][5].
Analgesic Efficacy: Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of pharmacological compounds.
Experimental Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5 °C) is used.
-
Animal Selection and Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Procedure: Each mouse is individually placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage[6].
-
Drug Administration: The test alkaloid or a standard analgesic (e.g., morphine) is administered (e.g., intraperitoneally or subcutaneously) at various doses to different groups of animals. A control group receives the vehicle.
-
Testing: The hot plate test is performed at set time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: The increase in pain threshold (latency) is calculated for each group. The ED50, the dose that produces a 50% analgesic effect, can be determined from the dose-response curve.
Anti-inflammatory Potential: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the anti-inflammatory properties of compounds in an acute inflammatory setting.
Experimental Protocol:
-
Animal Selection: Adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range are used.
-
Induction of Inflammation: A sub-plantar injection of a phlogistic agent, typically 0.1 mL of a 1% carrageenan solution in saline, is administered into the right hind paw of each rat to induce localized edema[7][8][9].
-
Drug Administration: The test alkaloid or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) is administered, usually orally or intraperitoneally, at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection[7][8]. A control group receives the vehicle.
-
Measurement of Edema: The volume of the inflamed paw is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[7].
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group. The ED50, the dose that causes a 50% reduction in edema, can then be calculated.
Visualization of Molecular Mechanisms and Signaling Pathways
The pharmacological effects of C19-diterpenoid alkaloids are primarily mediated through their interaction with specific ion channels and receptors. The following diagrams illustrate the key signaling pathways involved.
Aconitine-Induced Voltage-Gated Sodium Channel (VGSC) Activation
Aconitine and related toxic alkaloids exert their effects by binding to site 2 of the α-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channel, causing a continuous influx of sodium ions and sustained membrane depolarization. This hyperexcitability of neuronal and cardiac tissues is the underlying cause of the neurotoxic and cardiotoxic effects of these alkaloids[10][11].
Caption: Aconitine's mechanism of action on voltage-gated sodium channels.
Methyllycaconitine Antagonism of α7 Nicotinic Acetylcholine Receptors (nAChRs)
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the α7 subtype of nicotinic acetylcholine receptors. By blocking the binding of the endogenous agonist acetylcholine, MLA prevents channel opening and the subsequent influx of cations (primarily Ca2+), thereby inhibiting neuronal signaling through this pathway. This antagonistic action is the basis for its use as a pharmacological tool and its potential neuroprotective effects.
Caption: Mechanism of methyllycaconitine antagonism at the α7 nAChR.
Conclusion
The C19-diterpenoid alkaloids represent a class of compounds with profound and multifaceted pharmacological effects. Their potent interactions with key ion channels and receptors underscore their potential for the development of novel therapeutics, particularly in the areas of pain management and neuropharmacology. However, the inherent toxicity of many of these natural products necessitates a careful and thorough understanding of their structure-activity relationships and dose-response profiles. This comparative review provides a foundational resource for researchers to navigate the complex pharmacology of C19-diterpenoid alkaloids, facilitating further investigation and the rational design of safer and more effective derivatives.
References
- 1. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method | Semantic Scholar [semanticscholar.org]
- 4. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8-Deacetylyunaconitine
For Immediate Reference: Treat 8-Deacetylyunaconitine as Acutely Toxic Waste. Due to its classification as a diterpenoid alkaloid from Aconitum species, this compound should be handled with extreme caution. Aconitine alkaloids are known cardiotoxins and neurotoxins.[1][2] Proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
I. Immediate Safety Precautions and Spill Management
Before beginning any procedure that involves this compound, ensure that all personnel are aware of its high toxicity. A designated area for handling this compound should be established, and all necessary personal protective equipment (PPE) must be worn.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[3]
-
Lab Coat: A lab coat or other protective clothing is required.[3]
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is necessary.[3][4]
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[3]
-
Collect Waste: All contaminated materials, including absorbents and cleaning supplies, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated from non-hazardous waste.
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Acutely Toxic Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and its disposal date.
-
III. Quantitative Data and Hazard Information
| Parameter | Information | Source |
| Chemical Class | Diterpenoid Alkaloid | [7] |
| Primary Hazards | Acutely Toxic, Cardiotoxin, Neurotoxin | [1][2] |
| Routes of Exposure | Ingestion, Inhalation, Skin Contact | [3][8] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if aerosolizing) | [3][4] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand) | [3] |
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When the cure turns toxic: a case report on toxic alkaloids identified by public mass spectral databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. This compound | TargetMol [targetmol.com]
- 8. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 8-Deacetylyunaconitine
For Immediate Release
Researchers and drug development professionals working with the potent diterpenoid alkaloid 8-Deacetylyunaconitine must adhere to stringent safety protocols to mitigate the significant health risks associated with its handling. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and maintain a safe research environment.
This compound, derived from Aconitum Vilmorinian Radix, is a member of the aconitine family of alkaloids, which are known for their cardiotoxicity and neurotoxicity.[1] Due to the inherent dangers, a comprehensive understanding and implementation of safety measures are paramount.
Quantitative Toxicity Data
No specific quantitative toxicity data for this compound is readily available. Therefore, data for the closely related and highly toxic parent compound, aconitine, is provided as a conservative proxy. Extreme caution is advised.
| Metric | Value | Species | Route of Administration | Source |
| LD50 | 1.8 mg/kg | Mouse | Oral | [2][3] |
| LD50 | 1 mg/kg | Mouse | Oral | [4] |
| LD50 | 0.100 mg/kg | Mouse | Intravenous | [4] |
| LD50 | 0.270 mg/kg | Mouse | Intraperitoneal | [4] |
| LD50 | 0.270 mg/kg | Mouse | Subcutaneous | [4] |
| LD50 | 0.064 mg/kg | Rat | Intravenous | [4] |
| Lethal Dose (Human) | 1-2 mg | Human | Oral | [2][3][5] |
| Severe Poisoning (Human) | 0.2 mg | Human | Ingestion | [6] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 indicates higher toxicity.
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory for all personnel handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Double-gloving is highly recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.
-
Respiratory Protection: For operations with a higher risk of aerosol generation, a properly fitted respirator may be necessary.
-
Operational Plan: From Receipt to Use
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled with appropriate hazard warnings.
-
Weighing: Conduct weighing of the solid compound within a chemical fume hood. Use a dedicated enclosure if available to minimize the dispersion of fine particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (if available) or information on aconitine toxicity to the medical personnel.
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not dispose of this material down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Median lethal dose - Wikipedia [en.wikipedia.org]
- 6. emergencycarebc.ca [emergencycarebc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
